Nicotelline-d9
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H11N3 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2,3,4,6-tetradeuterio-5-[5,6-dideuterio-4-(2,5,6-trideuterio-3-pyridinyl)-2-pyridinyl]pyridine |
InChI |
InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H/i1D,2D,4D,5D,6D,7D,8D,10D,11D |
InChI Key |
OILSPHJMIPYURT-ZDMBMJMYSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(N=C1[2H])[2H])C2=CC(=NC(=C2[2H])[2H])C3=C(N=C(C(=C3[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Nicotelline-d9 CAS number and molecular weight
Nicotelline-d9 is the deuterated form of Nicotelline, a minor alkaloid found in tobacco plants and smoke. As a stable isotope-labeled internal standard, it serves as a crucial tool in mass spectrometry-based quantitative analysis, particularly in metabolic and pharmacokinetic studies of nicotine and related compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in drug metabolism research, and detailed experimental protocols for its application.
Core Properties of this compound
This compound is distinguished by the substitution of nine hydrogen atoms with deuterium, resulting in a higher molecular weight than its unlabeled counterpart. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.
There are conflicting reports regarding the CAS number for this compound, with both 1469367-99-4 and 2469258-18-0 being cited by various suppliers.[1][2][3] However, the most frequently referenced CAS number is 1469367-99-4.[1][2] The CAS number for the unlabeled Nicotelline is 494-04-2. The molecular weight of this compound is consistently reported as 242.15 g/mol .[1][2][4][5]
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 1469367-99-4 | [1][2] |
| Molecular Weight | 242.15 g/mol | [1][2][4][5] |
| Molecular Formula | C15H2D9N3 | [1][3][4] |
| Synonyms | 3,2′:4′,3′′-Terpyridine-d9, Nicotellin-d9 | [1][2] |
| Physical Form | Light Brown Solid | [6][7] |
| Melting Point | >195°C (decomposed) | [6] |
| Solubility | Chloroform, Methanol | [6][7] |
| Storage | -20°C Freezer | [6][7] |
Role in Cytochrome P-450 2A6 Inhibition
Nicotelline, the non-deuterated parent compound of this compound, is recognized as a potential inhibitor of human cytochrome P-450 2A6 (CYP2A6).[2][6] CYP2A6 is a key enzyme in the metabolic pathway of nicotine, responsible for its conversion to cotinine. The inhibition of this enzyme can alter the pharmacokinetics of nicotine, a principle that is being explored for its potential in smoking cessation therapies. By slowing down nicotine metabolism, the urge to smoke may be reduced.
The inhibitory effects of various nicotine-related alkaloids on CYP2A6 have been studied, and their inhibition constants (Ki) determined. While Nicotelline itself is a weaker inhibitor compared to other alkaloids like β-nicotyrine, its presence in tobacco smoke contributes to the overall modulation of CYP2A6 activity.
| Compound | Ki (μM) for CYP2A6 Inhibition |
| β-Nicotyrine | 0.37 |
| S-(-)-Anatabine | 3.8 |
| S-(-)-Nicotine | 4.4 |
| S-(-)-Anabasine | 5.4 |
| 2,3'-Bipyridyl | 7.7 |
| Myosmine | >20 |
| S-(-)-Nornicotine | >20 |
| S-Cotinine | >20 |
| S-Norcotinine | >20 |
| S-(-)-Nicotine N-1'-oxide | >20 |
| S-(-)-Nicotine Δ1'-5'-iminium ion | >20 |
| S-(-)-N-Methylanabasine | >20 |
| Anabaseine | >20 |
| Nicotelline | >20 |
Data sourced from Denton, T. et al.: Biochem. Pharm., 67, 751 (2004).
Experimental Protocols
This compound is primarily used as an internal standard in quantitative mass spectrometry. Below is a detailed experimental protocol for the determination of Nicotelline (as a biomarker for tobacco smoke exposure) in human urine, adapted from a study that utilized a similar deuterated standard (Nicotelline-d8).
Determination of Nicotelline N-Oxides in Human Urine
This method involves the reduction of Nicotelline-N-oxides in urine back to Nicotelline, followed by extraction and LC-MS/MS analysis.
1. Sample Preparation:
-
To 1 mL of a urine sample in a glass culture tube, add 100 μL of a 10 ng/mL this compound internal standard solution.
-
Add 100 μL of 20% (w/v) titanium trichloride (TiCl₃) to reduce the Nicotelline-N-oxides to Nicotelline.
-
Allow the mixture to stand for 30 minutes at room temperature.
-
Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.
2. Liquid-Liquid Extraction:
-
Add 5 mL of a dichloromethane/isopropanol (9:1) solution to the tube.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 μL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column.
-
Mobile Phase:
-
A: 10 mM ammonium formate in water
-
B: 10 mM ammonium formate in methanol
-
-
Gradient:
-
Initial: 25% B
-
0-2 min: Ramp to 100% B
-
2-8 min: Hold at 100% B
-
8-8.1 min: Return to 25% B
-
8.1-10 min: Re-equilibrate at 25% B
-
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 μL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Ion Spray Voltage: 4000 V
-
Collision Gas: Argon at 1.5 mTorr
-
MRM Transitions:
-
Nicotelline: m/z 234 → [Product Ion] (Collision Energy: 35 eV)
-
This compound: m/z 243 → [Product Ion]
-
-
4. Quantification:
-
Standard curves are generated using known concentrations of unlabeled Nicotelline with a fixed concentration of this compound.
-
The limit of quantitation for this method has been reported to be as low as 4.12 pg/mL.
Visualizing Workflows and Pathways
Experimental Workflow for Nicotelline Analysis in Urine
The following diagram illustrates the key steps in the experimental protocol for quantifying Nicotelline in urine samples.
References
- 1. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Major) | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotelline (2,2â²,4,4â²,5,5â²,6,6â²-Dâ, 97%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, DLM-11063-1.2 [isotope.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Nicotelline-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Nicotelline-d9, a deuterated isotopologue of the tobacco alkaloid Nicotelline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, metabolic studies, and environmental analysis.
Core Physical and Chemical Properties
This compound, also known by its systematic name 3,2':4',3''-Terpyridine-d9 or as Nicotellin-d9, is a stable isotope-labeled compound used in a variety of research applications, particularly as an internal standard in mass spectrometry-based quantitative analyses and in studies of nicotine metabolism.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂D₉N₃ | [3][4][5][6] |
| Molecular Weight | 242.15 g/mol | [3][4][5] |
| Appearance | Light Brown Solid | [3] |
| Melting Point | >195°C (with decomposition) | [3] |
| Boiling Point | No Data Available | [3] |
| Solubility | Chloroform, Methanol, Dichloromethane, DMSO | [3][7] |
| Storage Condition | -20°C Freezer, Protected from air and light | [3][7] |
| CAS Number | 1469367-99-4 | [2][4] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound would adapt the synthesis of Nicotelline-d8 by utilizing appropriately deuterated pyridine precursors. The general steps are as follows:
-
Preparation of Deuterated Pyridine Precursors: Synthesis of deuterated pyridine boronic acids or halides is the initial step. Various methods for the deuteration of pyridine rings have been described, including H-D exchange reactions catalyzed by metals or the use of deuterated starting materials in a multi-step synthesis.[2][10][11]
-
Suzuki Cross-Coupling Reaction: The core of the synthesis involves a palladium-catalyzed Suzuki coupling of a di-substituted pyridine with two equivalents of a deuterated pyridine boronic acid (or vice-versa). The reaction is typically carried out in a suitable solvent system (e.g., DME, ethanol, and water) in the presence of a base (e.g., sodium carbonate) and a palladium catalyst such as Pd(PPh₃)₄.[8][12][13]
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to yield the final, high-purity this compound.
Analytical Characterization
¹H NMR spectroscopy is a fundamental technique for confirming the structure and isotopic purity of this compound. Due to the extensive deuteration, the ¹H NMR spectrum is expected to be significantly simplified compared to its non-deuterated counterpart.
General Protocol:
-
Sample Preparation: Dissolve approximately 3-5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the relaxation delay (d1), which should be sufficient for complete relaxation of all relevant protons.[14]
-
Data Analysis: The spectrum should be referenced to the residual solvent peak. The absence or significant reduction of proton signals at positions corresponding to the deuterated sites confirms the isotopic labeling. The remaining proton signals can be assigned to the non-deuterated positions to verify the chemical structure.[15][16]
Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining an accurate mass measurement.
General Protocol for LC-MS/MS:
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the LC-MS system (e.g., acetonitrile or methanol with 0.1% formic acid).[17]
-
Chromatographic Separation: Inject the sample onto a suitable HPLC or UHPLC system equipped with a C18 reversed-phase column. A gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid, is typically used.[17][18]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. For structural confirmation, a full scan mass spectrum is acquired. For quantitative applications, Selected Reaction Monitoring (SRM) is employed, monitoring the transition from the precursor ion (M+H)⁺ to a specific product ion.[17][19]
Biological Activity and Applications
Nicotelline is a metabolite of nicotine and has been identified as a potential inhibitor of human cytochrome P450 2A6 (CYP2A6).[3][5][7] CYP2A6 is a key enzyme in the metabolic pathway of nicotine.[20][21][22] The inhibitory activity of Nicotelline on CYP2A6 suggests its potential role in modulating nicotine metabolism.
Cytochrome P450 2A6 Inhibition Assay
The inhibitory potential of Nicotelline on CYP2A6 can be assessed using an in vitro assay with human liver microsomes or recombinant CYP2A6. A common method involves monitoring the 7-hydroxylation of coumarin, a reaction specifically catalyzed by CYP2A6.[20][23]
Experimental Protocol Outline:
-
Incubation: A reaction mixture containing human liver microsomes or recombinant CYP2A6, a NADPH-generating system, and the substrate (coumarin) is prepared in a suitable buffer.
-
Inhibition: Varying concentrations of Nicotelline are added to the reaction mixture to determine its inhibitory effect.
-
Analysis: The formation of the product, 7-hydroxycoumarin, is monitored over time, typically by fluorescence spectroscopy or LC-MS.
-
Data Analysis: The rate of product formation in the presence and absence of the inhibitor is used to calculate the IC₅₀ and the inhibition constant (Ki). Nicotelline has been reported to have a Ki value in the micromolar range for the inhibition of coumarin 7-hydroxylation.[24]
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analytical characterization of this compound using LC-MS.
Nicotine Metabolism and CYP2A6 Inhibition by Nicotelline
Caption: Simplified pathway of nicotine metabolism by CYP2A6 and the inhibitory role of Nicotelline.
References
- 1. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Major) (TRC-N401202-2,5mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 4. scbt.com [scbt.com]
- 5. This compound (Major) | CymitQuimica [cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound (Major) | N/A - Coompo [coompo.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. wwjmrd.com [wwjmrd.com]
- 10. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dokumen.pub [dokumen.pub]
- 16. Quantitative 1H Nuclear Magnetic Resonance Metabolite Profiling as a Functional Genomics Platform to Investigate Alkaloid Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CYP2A6 - Wikipedia [en.wikipedia.org]
- 21. Distribution of polymorphic variants of CYP2A6 and their involvement in nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Nicotelline-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotelline, a terpyridine alkaloid found in tobacco and tobacco smoke, is gaining recognition as a stable and specific biomarker for exposure to particulate matter from tobacco products.[1][2] Accurate quantification of Nicotelline in complex matrices such as urine, blood, and house dust necessitates the use of a stable isotope-labeled internal standard. Nicotelline-d9 (C₁₅H₂D₉N₃) serves this purpose, allowing for precise and accurate measurements by mass spectrometry-based methods by correcting for matrix effects and variations in sample processing.[1][3]
This guide proposes a synthetic route to this compound, adapting the well-documented Suzuki coupling reaction used for the synthesis of Nicotelline-d8.[1] Additionally, purification strategies and expected analytical characterization data are discussed.
Proposed Synthesis of this compound
The proposed synthesis of this compound involves a palladium-catalyzed Suzuki coupling reaction between a fully deuterated 3-pyridylboronic acid derivative and a deuterated 2,4-diiodopyridine. This strategy aims to introduce the nine deuterium atoms across the three pyridine rings of the Nicotelline scaffold.
Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
2.2.1. Synthesis of 3-Pyridyl-d4-boronic acid
The synthesis of the deuterated boronic acid precursor can be adapted from established procedures for its non-deuterated counterpart.[4]
-
Bromination of Pyridine-d5: Commercially available pyridine-d5 is brominated to yield 3-bromopyridine-d4.
-
Lithium-Halogen Exchange and Borylation: 3-Bromopyridine-d4 is subjected to a lithium-halogen exchange using n-butyllithium at low temperature (-78 °C). The resulting lithiated intermediate is then quenched with triisopropyl borate, followed by acidic workup to yield 3-pyridyl-d4-boronic acid.[4]
2.2.2. Synthesis of 2,4-Diiodopyridine-d3
A deuterated 2,4-diiodopyridine can be prepared from a commercially available deuterated dichloropyridine.
-
Halogen Exchange: 2,4-Dichloropyridine-d3 undergoes a Finkelstein reaction with sodium iodide in acetone to replace the chlorine atoms with iodine, yielding 2,4-diiodopyridine-d3.
2.2.3. Suzuki Coupling to form this compound
The final step involves the palladium-catalyzed cross-coupling of the two deuterated precursors.
-
Reaction Setup: A reaction vessel is charged with 3-pyridyl-d4-boronic acid, 2,4-diiodopyridine-d3, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., potassium carbonate).
-
Reaction Conditions: The mixture is dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
Purification of this compound
Purification of the crude product is essential to obtain this compound of high isotopic and chemical purity, suitable for use as an internal standard. A multi-step purification strategy is recommended.
Purification Workflow
Caption: Recommended purification workflow for this compound.
Experimental Protocols
3.2.1. Column Chromatography
-
Stationary Phase: Silica gel is used as the stationary phase.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a common mobile phase for the separation of pyridine-containing compounds. The optimal gradient should be determined by TLC analysis of the crude product.
-
Procedure: The crude this compound is dissolved in a minimal amount of dichloromethane and loaded onto the silica gel column. The column is eluted with the chosen solvent system, and fractions are collected. The fractions containing the desired product (identified by TLC) are combined, and the solvent is evaporated.
3.2.2. Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization should be one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or ethanol are good starting points.[1]
-
Procedure: The product from column chromatography is dissolved in a minimal amount of the hot recrystallization solvent. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
3.2.3. Sublimation
For achieving the highest purity, sublimation can be employed as a final purification step.[1]
-
Procedure: The recrystallized this compound is placed in a sublimation apparatus and heated under high vacuum. The purified product will sublime and deposit on a cold surface.
Analytical Characterization and Data
Thorough analytical characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Expected Analytical Data
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₅H₂D₉N₃ |
| Molecular Weight | 242.33 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Similar to unlabeled Nicotelline (~147-148 °C)[1] |
| ¹H NMR | Absence or significant reduction of proton signals corresponding to the pyridine rings. Residual proton signals can be used to determine isotopic purity. |
| ¹³C NMR | Complex splitting patterns due to deuterium coupling. |
| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 242. |
| Purity (by HPLC) | ≥ 98% |
| Isotopic Purity | ≥ 98% deuterium enrichment |
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the mass of this compound and assessing its isotopic purity.
Table 1: Expected Mass Spectrometry Data
| Ion | m/z (Expected) |
|---|---|
| [M]+ | 242.3 |
| [M+H]+ | 243.3 |
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and purification of this compound. By adapting established synthetic methodologies for related deuterated compounds, researchers can produce high-purity this compound suitable for use as an internal standard in demanding analytical applications. The detailed protocols and workflow diagrams serve as a valuable resource for scientists and professionals in the fields of analytical chemistry, toxicology, and drug development. Careful execution of the synthetic and purification steps, coupled with rigorous analytical characterization, will ensure the quality and reliability of the final product.
References
A Technical Guide to Nicotelline-d9 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and technical applications of Nicotelline-d9. This deuterated analog of nicotelline is a critical tool in pharmacokinetic studies, metabolic research, and as a biomarker for tobacco smoke exposure.
Introduction to this compound
This compound is a stable isotope-labeled version of nicotelline, a minor alkaloid found in tobacco products. Its primary application in research is as an internal standard for the quantitative analysis of nicotelline and other tobacco-related compounds by mass spectrometry. The deuterium labeling provides a distinct mass shift, allowing for precise differentiation between the internal standard and the endogenous analyte, thereby correcting for variations in sample preparation and instrument response. This ensures a high degree of accuracy and precision in analytical measurements.
Isotope labelled Nicotelline is also a nicotine-related metabolite with potential as an inhibitor of human cytochrome P-450 2A6, a key enzyme in nicotine metabolism.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the product specifications from several prominent vendors. Researchers are advised to request a certificate of analysis for lot-specific data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities |
| Toronto Research Chemicals (TRC) (Distributed by Hölzel-Diagnostika, CymitQuimica, LGC Standards) | This compound (Major) | 1469367-99-4 | C₁₅H₂D₉N₃ | 242.15 | Not specified | 2.5 mg |
| Santa Cruz Biotechnology | This compound (Major) | 1469367-99-4 | C₁₅H₂D₉N₃ | 242.15 | Not specified | Contact for details |
| MedchemExpress | This compound | 2469258-18-0 | C₁₅H₂D₉N₃ | 242.32 | Not specified | 2.5 mg |
| Cambridge Isotope Laboratories (CIL) | Nicotelline (2,2′,4,4′,5,5′,6,6′-D₈, 97%) 100 µg/mL in acetonitrile | Not specified | C₁₅H₃D₈N₃ | 241.32 | 97% (isotopic), 98% (chemical) | 1.2 mL |
General Properties of this compound:
| Property | Value |
| Appearance | Light Brown Solid[1] |
| Solubility | Chloroform, Methanol[1] |
| Storage Condition | -20°C Freezer[1] |
| Synonyms | 3,2′:4′,3′′-Terpyridine-d9; Nicotellin-d9[2][3] |
Experimental Protocols
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of nicotelline in biological and environmental samples. The following is a detailed methodology adapted from established protocols for the analysis of tobacco alkaloids in human urine.[4][5]
Quantification of Nicotelline in Human Urine using LC-MS/MS
This protocol outlines the steps for sample preparation and analysis of nicotelline in urine, using this compound as an internal standard.
1. Materials and Reagents:
-
Nicotelline standard
-
This compound (internal standard)
-
Human urine (blank and samples)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Water (LC-MS grade)
-
0.2 µm syringe filters
2. Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of Nicotelline (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From these stock solutions, prepare working standard solutions and a working internal standard solution by serial dilution in a suitable solvent (e.g., 50% methanol in water).
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
To 100 µL of each urine sample, standard, or blank, add 50 µL of the this compound internal standard working solution.
-
Add 850 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).
-
Vortex and filter through a 0.2 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate nicotelline from other matrix components. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the following transitions:
-
Nicotelline: Precursor ion (Q1) m/z 234.1 → Product ion (Q3) m/z 205.1
-
This compound: Precursor ion (Q1) m/z 243.2 → Product ion (Q3) m/z 214.2
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
5. Data Analysis:
-
Integrate the peak areas for both nicotelline and this compound.
-
Calculate the ratio of the peak area of nicotelline to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of nicotelline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Nicotine Metabolism Pathway
Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2A6. This enzyme converts nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine. Nicotelline is a minor metabolite of nicotine. The rate of nicotine metabolism can influence smoking behavior and dependence.
Experimental Workflow for Nicotelline Quantification
The following diagram illustrates the general workflow for the quantification of nicotelline in a biological sample using this compound as an internal standard.
Conceptual Diagram of CYP2A6 Inhibition Assay
Nicotelline has been identified as a potential inhibitor of CYP2A6. The following diagram illustrates a conceptual workflow for an in vitro assay to determine the inhibitory potential of Nicotelline on CYP2A6 activity.
Conclusion
This compound is an indispensable tool for researchers in the fields of toxicology, pharmacology, and environmental health. Its use as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification of nicotelline, a key biomarker for exposure to tobacco smoke. This technical guide provides a foundational understanding of the commercial sources, properties, and analytical applications of this compound, empowering researchers to conduct robust and reliable studies.
References
- 1. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
The Role of Nicotelline-d9 in Nicotine Metabolism Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the metabolic pathways of nicotine and the critical role of deuterated internal standards, such as Nicotelline-d9, in the precise quantification of nicotine and its metabolites. Contrary to the initial premise, this compound is not a metabolite of nicotine. Nicotelline is a minor tobacco alkaloid, and its deuterated form, this compound, serves as an invaluable tool—a stable isotope-labeled internal standard—for analytical measurements. This guide will detail the primary metabolic fate of nicotine, the significance of nicotelline as a biomarker, and provide in-depth experimental protocols and quantitative data relevant to the study of nicotine metabolism.
Introduction: Understanding Nicotine Metabolism
Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism in the human body, primarily in the liver.[1][2] Understanding these metabolic pathways is crucial for assessing tobacco exposure, individual variations in smoking behavior, and the development of smoking cessation therapies.[1][2] The rate and profile of nicotine metabolism can influence nicotine dependence and the risk of tobacco-related diseases.[3]
The quantitative analysis of nicotine and its metabolites in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. The accuracy of these analyses is significantly enhanced by the use of stable isotope-labeled internal standards.[4]
The True Identity of Nicotelline and this compound
Recent research has clarified the origin and role of nicotelline. It is a minor alkaloid present in tobacco and its concentration is notably higher in tobacco smoke compared to the unburned plant.[5][6] This increase is attributed to the dehydrogenation of another tobacco alkaloid, anatalline, during the combustion process.[4][5][6] While nicotelline itself is not a direct metabolite of nicotine, it is metabolized in the body to form N-oxides, which can be detected in the urine of smokers.[5] Due to its presence predominantly in the particulate matter of tobacco smoke, nicotelline has been proposed as a biomarker for exposure to this component of smoke.[4][5][6]
This compound is a synthetic, deuterated version of nicotelline. In the context of nicotine metabolism research, it functions as a stable isotope-labeled internal standard (SIL-IS). Its chemical properties are nearly identical to endogenous nicotelline, but its increased mass allows it to be distinguished by a mass spectrometer. This makes it an essential tool for the accurate quantification of nicotelline and its metabolites.
Primary Metabolic Pathways of Nicotine
Nicotine is primarily metabolized through several key enzymatic pathways:
-
C-oxidation: This is the most dominant pathway, accounting for 70-80% of nicotine metabolism.[3][7][8] The cytochrome P450 enzyme, specifically CYP2A6, catalyzes the conversion of nicotine to cotinine.[3][7] Cotinine is the major metabolite of nicotine and is often used as a biomarker for tobacco exposure due to its longer half-life compared to nicotine.[2]
-
N-oxidation: The flavin-containing monooxygenase (FMO) enzymes, particularly FMO3, are responsible for the N-oxidation of nicotine to nicotine-N'-oxide.[7]
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, such as UGT2B10, are involved in the direct conjugation of nicotine to form nicotine-N-glucuronide.[7]
Cotinine itself is further metabolized, primarily by CYP2A6, to trans-3'-hydroxycotinine, which is the most abundant urinary metabolite of nicotine.[3][9]
Figure 1: Primary Metabolic Pathways of Nicotine.
Quantitative Data on Nicotine and its Metabolites
The concentrations of nicotine and its metabolites can vary significantly among individuals due to genetic factors, smoking habits, and other variables. The following tables summarize typical concentration ranges found in the biological fluids of smokers.
Table 1: Plasma/Serum Concentrations of Nicotine and Major Metabolites in Smokers
| Analyte | Concentration Range (ng/mL) | Notes |
| Nicotine | 10 - 50 | Levels fluctuate significantly depending on the time since the last cigarette.[10] |
| Cotinine | 100 - 500 | Considered a reliable biomarker of nicotine exposure due to its longer half-life.[11][12] |
| trans-3'-Hydroxycotinine | 50 - 300 | A major metabolite of cotinine, its ratio to cotinine can indicate the rate of nicotine metabolism.[13] |
Table 2: Urinary Concentrations of Nicotine and Major Metabolites in Smokers
| Analyte | Concentration Range (ng/mL) | Notes |
| Nicotine | 100 - 3000 | Excretion is pH-dependent.[3] |
| Cotinine | 1000 - 8000 | Higher concentrations than in plasma make it a sensitive urinary biomarker.[8][14] |
| trans-3'-Hydroxycotinine | 2000 - 10000 | The most abundant nicotine metabolite found in urine.[9][12] |
The Role of Deuterated Internal Standards in Bioanalysis
Accurate quantification of analytes in complex biological matrices like plasma and urine is challenging due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for mitigating these effects.
A known amount of the SIL-IS is added to each sample at the beginning of the sample preparation process. Since the SIL-IS is chemically identical to the analyte of interest, it experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the analyte to the SIL-IS, these variations can be normalized, leading to highly accurate and precise results.
Figure 2: Bioanalytical Workflow Using a Deuterated Internal Standard.
Experimental Protocols
The following sections provide a detailed methodology for the analysis of nicotine and its metabolites in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
-
Sample Aliquoting: Transfer 1 mL of urine to a clean tube.
-
Internal Standard Spiking: Add a known concentration of a deuterated internal standard mix (e.g., nicotine-d4, cotinine-d3, trans-3'-hydroxycotinine-d2, and this compound if nicotelline is an analyte).
-
Acidification: Acidify the urine sample with 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5) and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by the acidification buffer.
-
Sample Loading: Load the acidified urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with the acidification buffer to remove interferences.
-
Elution: Elute the analytes and internal standards with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 or HILIC column is commonly used for the separation of nicotine and its metabolites.[9][15]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.
Table 3: Example LC-MS/MS Parameters for Nicotine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nicotine | 163.2 | 130.1 | 20 |
| Nicotine-d4 (IS) | 167.2 | 134.1 | 20 |
| Cotinine | 177.1 | 98.0 | 25 |
| Cotinine-d3 (IS) | 180.1 | 101.0 | 25 |
| trans-3'-Hydroxycotinine | 193.1 | 80.0 | 30 |
| Nicotelline | 234.1 | 157.1 | - |
| This compound (IS) | 243.1 | 163.1 | - |
Note: Collision energies are instrument-dependent and require optimization.
Conclusion
This technical guide has elucidated the primary metabolic pathways of nicotine and corrected the misconception regarding this compound's role. Nicotelline is a minor tobacco alkaloid and a potential biomarker for particulate matter exposure from tobacco smoke, while this compound is a crucial analytical tool. The use of deuterated internal standards, like this compound, is paramount for achieving the high level of accuracy and precision required in nicotine metabolism research. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, enabling robust and reliable assessment of nicotine exposure and metabolism.
References
- 1. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Urinary nicotine concentrations in cigarette and pipe smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine Pathway Map [eawag-bbd.ethz.ch]
- 7. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotine Exposure and Metabolites | Choose the Right Test [arupconsult.com]
- 9. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Urine Metabolites for Estimating Daily Intake of Nicotine From Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Nicotelline-d9 in Advancing Tobacco Smoke Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nicotelline-d9, a deuterated isotopologue of the minor tobacco alkaloid Nicotelline, serves a pivotal and highly specific function in the quantitative analysis of tobacco and tobacco smoke constituents. Its structural similarity and mass difference from the native compound make it an indispensable tool, particularly as an internal standard in mass spectrometry-based bioanalysis. This guide elucidates the core function of this compound, details the experimental protocols in which it is used, and presents the quantitative data it helps to generate.
The Principle of Stable Isotope Dilution and the Role of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying specific molecules in complex mixtures like tobacco smoke condensate or biological fluids.[1] However, the accuracy of quantification can be compromised by variations in sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., ion suppression).[2][3]
To correct for these potential errors, a technique called stable isotope dilution analysis is employed.[4] This involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation.[4][5] Because deuterated standards like this compound are chemically almost identical to their native counterparts, they experience the same losses during sample processing and the same variations in instrument response.[1] By measuring the ratio of the native analyte (Nicotelline) to the labeled internal standard (this compound), researchers can calculate the original concentration of the analyte with high precision and accuracy.[2]
Experimental Workflow and Protocols
The primary application of this compound is within LC-MS/MS workflows designed to quantify Nicotelline and other minor alkaloids. Nicotelline itself is a key biomarker for particulate matter (PM) derived from tobacco smoke, as it is non-volatile and formed during the combustion of other alkaloids like anatalline.[5][6][7]
The following diagram illustrates the typical workflow for using this compound as an internal standard for the quantification of Nicotelline in a given sample (e.g., urine, smoke condensate, or house dust).
Caption: Workflow for Nicotelline quantification using this compound.
The following protocol is adapted from established methods for analyzing minor tobacco alkaloids and their metabolites in urine.[5][8][9]
-
Sample Preparation:
-
To 0.5 mL of a urine sample, add 100 µL of an internal standard solution containing a known concentration of Nicotelline-d8 or -d9 (e.g., 10 ng/mL).[8] (Note: d8 has been used in published methods, but d9 serves the identical purpose).
-
Since Nicotelline is metabolized to N-oxides, a reduction step is necessary to measure total exposure.[5][9] Add 100 µL of 20% w/v titanium (III) chloride solution and incubate for 30 minutes at room temperature to convert Nicotelline N-oxides back to Nicotelline.[5][8]
-
Basify the sample by adding 500 µL of a saturated aqueous tetrasodium EDTA/ammonium hydroxide solution.[8]
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding an organic solvent mixture (e.g., 5 mL of 45:45:10 dichloromethane/pentane/ethyl acetate) and vortexing for 5 minutes.[5]
-
Centrifuge the sample to separate the layers and freeze the aqueous (upper) layer.
-
Transfer the organic (lower) layer to a new tube and evaporate to dryness using a centrifugal vacuum evaporator.[5]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried residue in 0.2 mL of the mobile phase (e.g., 10% methanol with 100 mM ammonium formate).[5]
-
Inject the sample into an LC-MS/MS system.
-
Chromatography: Use a suitable column (e.g., Phenomenex Kinetex PFP or Waters X-Bridge C18) with a gradient elution program. For example, a gradient running from a high aqueous mobile phase to a high organic mobile phase over several minutes to separate the analytes.[5][8]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Nicotelline and this compound.
-
Quantitative Data Presentation
The use of this compound as an internal standard enables the accurate measurement of Nicotelline concentrations across various sample types. These measurements are crucial for understanding exposure to tobacco smoke particulate matter and for distinguishing between different types of tobacco product use.[5][10]
Table 1: Representative Concentrations of Nicotelline in Various Samples
| Sample Type | Concentration Range | Context / Significance | Source |
|---|---|---|---|
| Unburned Cigarette Tobacco | 1 - 1000 µg/g | Baseline level of minor alkaloids in the tobacco leaf itself. | [9][11] |
| House Dust (Smoker's Home) | 18.2 - 297 ng/g | Demonstrates environmental contamination with tobacco smoke particulate matter (Thirdhand Smoke). | [11] |
| Outdoor Air PM | 0.1 - 285.6 pg/m³ | Shows ubiquitous presence of tobacco smoke contamination in the outdoor environment. | [12] |
| Smoker's Urine (Metabolites) | LOQ: 1.37 pg/mL | Used as a biomarker of exposure to tobacco smoke particulate matter. |[11] |
Biological Context and Signaling Pathways
While this compound is an analytical tool, the reason for its use is to accurately measure Nicotelline, a substance with significant biological implications as a biomarker.[6][13] Nicotelline is formed from the dehydrogenation of another alkaloid, anatalline, during the high temperatures of tobacco combustion.[5][7] This formation process is a key reason why Nicotelline is a specific marker for combusted tobacco products.[10]
After exposure, Nicotelline is metabolized in the body, primarily to Nicotelline N-oxides, which are then excreted in the urine.[5] The measurement of these metabolites provides a reliable indication of a person's exposure to the particulate phase of tobacco smoke.
Caption: Formation and metabolic pathway of Nicotelline as a biomarker.
Conclusion
This compound is not a biologically active agent in tobacco smoke but rather a critical enabler of high-fidelity research. As a stable isotope-labeled internal standard, its role is to ensure the accuracy and reproducibility of quantitative methods for measuring its native counterpart, Nicotelline.[1][4] This precise quantification allows researchers to use Nicotelline as a specific biomarker for exposure to the harmful particulate matter of combusted tobacco, to study environmental contamination, and to develop objective measures for differentiating between users of various nicotine and tobacco products. The application of this compound is a cornerstone of modern bioanalytical science in the field of tobacco research.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke [escholarship.org]
- 8. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 9. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary anatalline and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling and Stability of Nicotelline-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling and stability of Nicotelline-d9. While specific data for this compound is limited in publicly available literature, this document synthesizes information on the closely related and commonly used isotopologue, Nicotelline-d8, to provide a robust framework for researchers. The principles of synthesis, characterization, and stability assessment are broadly applicable to deuterated nicotelline variants.
Introduction to Nicotelline and its Isotopologues
Nicotelline is a minor alkaloid found in tobacco and a component of tobacco smoke. It is recognized as a stable biomarker for particulate matter derived from tobacco smoke.[1][2] Isotopically labeled versions of nicotelline, such as Nicotelline-d8, are crucial as internal standards in quantitative mass spectrometric analyses, enabling accurate measurement of nicotelline in various matrices like environmental samples and biological fluids.[1] The deuterium-labeled standard co-elutes with the unlabeled analyte but is distinguishable by its higher mass, allowing for correction of matrix effects and variations in sample processing.
Isotopic Labeling of Nicotelline
The synthesis of deuterated nicotelline, specifically Nicotelline-d8, involves the introduction of eight deuterium atoms into the molecule. The precise labeling pattern is on the two pyridine rings that are not the central one, at positions 2, 2'', 4, 4'', 5, 5'', 6, and 6''.[3][4] This extensive deuteration provides a significant mass shift from the native compound, which is ideal for mass spectrometry-based quantification.
General Synthetic Approach
While detailed proprietary synthesis methods are not fully disclosed, the general approach involves using deuterated precursors in the chemical synthesis of the terpyridine structure of nicotelline. Custom synthesis of such labeled compounds is a common practice in specialized laboratories.[3][4]
Characterization and Isotopic Purity
The utility of a deuterated internal standard is highly dependent on its chemical and isotopic purity. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for determining isotopic enrichment and confirming the structural integrity of deuterated compounds.[5][6]
Table 1: Analytical Techniques for Characterization of Nicotelline-d8
| Parameter | Analytical Technique | Purpose |
| Isotopic Purity | High-Resolution Mass Spectrometry (HR-MS) | To determine the percentage of the desired deuterated species (d8) and identify the presence of lower isotopologues (d0 to d7).[5][7] |
| Structural Integrity | Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the positions of the deuterium labels and the overall structure of the molecule.[5] |
| Chemical Purity | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | To separate and identify any non-nicotelline related chemical impurities.[7] |
For reliable quantitative analysis, it is recommended that deuterated internal standards have a chemical purity of >99% and an isotopic enrichment of ≥98%.[7]
Stability of Deuterated Nicotelline
The stability of a deuterated standard is critical for its use in long-term studies and as a reliable calibrant. While specific stability data for this compound is not available, stability studies of nicotine and its degradants in oral tobacco products provide valuable insights into potential degradation pathways. The primary degradation products observed for nicotine are nicotine-N'-oxide, cotinine, and myosmine.[8] It is plausible that nicotelline would follow similar degradation patterns, primarily through oxidation.
Table 2: Stability of Nicotine Degradants in Oral Nicotine Pouches over 12 Months [8]
| Degradant/Impurity | Initial Level (% of Nicotine Target) | Level after 12 Months (% of Nicotine Target) |
| Nicotine-N'-oxide | 0.14 - 0.42% | 0.75 - 1.32% |
| Cotinine | < LOQ - Detected | up to 0.015% |
| Myosmine | Detected | Levels remained low |
| Anabasine | Not Detected or < LOQ | Not Detected or < LOQ |
| β-Nicotyrine | Not Detected or < LOQ | Not Detected or < LOQ |
| Anatabine | Not Detected or < LOQ | Not Detected or < LOQ |
| Nornicotine | Not Detected or < LOQ | Not Detected or < LOQ |
LOQ: Limit of Quantitation
These findings suggest that the primary stability concern for nicotelline and its deuterated analogues would be oxidation to N-oxides.
Storage Recommendations
To ensure the long-term stability of this compound, it should be stored in a cool, dry place, protected from light and moisture.[3] For solutions, using anhydrous, aprotic solvents is recommended to minimize the risk of H/D back-exchange.
Experimental Protocols
Protocol for Isotopic Purity Assessment by HR-MS
This protocol outlines a general procedure for determining the isotopic purity of a deuterated standard.
-
Sample Preparation : Prepare a 1 µg/mL solution of the deuterated nicotelline standard in a suitable solvent like acetonitrile/water.[7]
-
Instrumentation : Utilize a high-resolution mass spectrometer.
-
Analysis : Infuse the sample directly or inject it onto an LC column and acquire full scan mass spectra.
-
Data Analysis : Integrate the ion currents for each isotopologue (d0 through d9) and calculate the percentage of the d9 species relative to the sum of all isotopologues.
Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under stress conditions.[9]
-
Sample Preparation : Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
-
Incubation : Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Analysis : Analyze the samples at different time points using a stability-indicating LC-MS/MS method to quantify the parent compound and identify degradation products.[9]
Visualizations
Isotopic Labeling of Nicotelline-d8
Caption: Structure of Nicotelline-d8 showing deuteration on the outer pyridine rings.
Experimental Workflow for Stability Assessment
Caption: General workflow for conducting a forced degradation study of this compound.
Proposed Metabolic Pathway of Nicotelline
References
- 1. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotelline D8 | CAS No: 1469367-99-4 [aquigenbio.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Nicotelline-d9: A Technical Guide to Safety and Handling for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotelline-d9, a deuterated isotopologue of the tobacco alkaloid nicotelline, serves as a critical internal standard in mass spectrometry-based bioanalytical methods. Its primary application lies in the quantification of nicotelline as a biomarker for assessing exposure to particulate matter from tobacco smoke. This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant biological context for this compound to ensure its safe and effective use in a laboratory setting. Due to the absence of specific safety data for this compound, this guide extrapolates potential hazards from its non-labeled analogue, nicotelline, and the closely related, well-characterized alkaloid, nicotine.
Chemical and Physical Properties
This compound is an isotope-labeled version of nicotelline, a terpyridine alkaloid found in tobacco and tobacco smoke. The deuteration makes it distinguishable from its endogenous counterpart in mass spectrometry, enabling precise quantification.
| Property | Value |
| Chemical Formula | C₁₅H₂D₉N₃ |
| Molecular Weight | 242.15 g/mol |
| Appearance | Light Brown Solid |
| Solubility | Soluble in Chloroform, Methanol |
| Storage Temperature | -20°C Freezer |
Hazard Profile and Safety Precautions
No specific toxicological studies for nicotelline or this compound are publicly available. Therefore, a conservative approach to handling is imperative, assuming a hazard profile similar to that of nicotine, a highly toxic and well-studied tobacco alkaloid.
GHS Hazard Classification (Inferred from Nicotine)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted for any new experimental protocol involving this compound. The following PPE is mandatory for handling this compound:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated laboratory or chemical fume hood. However, a risk assessment should be performed to determine if respiratory protection is necessary.
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a POISON CENTER or doctor/physician.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of nicotelline in biological and environmental samples. The following is a summary of a published experimental protocol for the determination of nicotelline N-oxides in human urine, where this compound would be a suitable internal standard.
Determination of Nicotelline N-Oxides in Human Urine
This method is based on the chemical reduction of nicotelline-N-oxides to nicotelline, followed by extraction and analysis by mass spectrometry.
Materials:
-
Human urine samples
-
This compound (as internal standard)
-
Titanium (III) chloride (TiCl₃) solution (20% w/v)
-
Saturated tetrasodium EDTA solution
-
Glass culture tubes (13 x 100 mm)
Procedure:
-
To a 1 mL urine sample in a glass culture tube, add a known amount of this compound internal standard (e.g., 100 µL of a 10 ng/mL solution).
-
Add 100 µL of 20% (w/v) TiCl₃ solution to reduce the nicotelline-N-oxides to nicotelline.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA solution.
-
The sample is now ready for extraction and subsequent analysis by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Below is a workflow diagram for this experimental protocol.
Caption: Workflow for the determination of nicotelline N-oxides in urine.
Potential Biological Interactions: Signaling Pathways
Given its structural similarity to nicotine, nicotelline is presumed to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. Activation of nAChRs by agonists like nicotine leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the activation of various downstream signaling cascades.
The influx of calcium is a critical event that can trigger multiple intracellular pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to play a role in cell survival and proliferation.
Below is a simplified diagram of the nicotinic acetylcholine receptor signaling pathway.
Caption: Simplified nAChR signaling pathway potentially activated by nicotelline.
Disposal Considerations
All waste containing this compound should be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.
Conclusion
This compound is a valuable tool for researchers studying tobacco smoke exposure. While specific safety data is lacking, a cautious approach based on the known hazards of nicotine is warranted. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential for the safe handling of this compound. Further toxicological studies on nicotelline are needed to provide a more definitive risk assessment.
Methodological & Application
Application Note: Quantification of Nicotelline in Environmental Samples using Nicotelline-d9 as an Internal Standard by LC-MS/MS
Introduction
Nicotelline, a minor tobacco alkaloid, is emerging as a specific biomarker for particulate matter originating from tobacco smoke.[1][2] Its quantification in various environmental matrices is crucial for assessing exposure to tobacco smoke residues. This application note describes a robust and sensitive method for the determination of nicotelline in samples such as house dust and particulate matter, employing a stable isotope-labeled internal standard, Nicotelline-d9, for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[3]
Principle
The method involves extracting nicotelline and the spiked this compound internal standard from the sample matrix. Chromatographic separation is achieved on a C18 or HILIC column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4] The concentration of nicotelline is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
1. Sample Preparation (House Dust)
-
Weigh 30 to 100 mg of the house dust sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 50 ng).[1]
-
Add 2 mL of aqueous 45% potassium carbonate/5% tetrasodium EDTA (w/v) and 5 mL of a 45:45:10 mixture of dichloromethane/pentane/ethyl acetate.[1]
-
Sonicate the tube at 60°C for 60 minutes.[1]
-
Vortex the sample for 5 minutes.[1]
-
Centrifuge to separate the layers.
-
Transfer the organic solvent layer to a new tube and evaporate to dryness.[1]
-
Reconstitute the residue in 0.2 mL of 10% methanol with 100 mM ammonium formate for LC-MS/MS analysis.[1]
2. LC-MS/MS Conditions
A variety of LC-MS/MS systems and columns can be used. The following are representative conditions:
| Parameter | Setting |
| LC System | Agilent 1200 series or equivalent |
| Column | Phenomenex Luna HILIC (150 mm x 3.0 mm, 5 µm) or similar C18 column[4] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 100 mM Ammonium Formate Buffer (pH 3.2)[4] |
| Gradient | Isocratic: 90% A : 10% B[4] |
| Flow Rate | 0.4 mL/min[4] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | AB Sciex API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for specific instrumentNicotelline: e.g., m/z 234 -> 117this compound: e.g., m/z 243 -> 126 |
3. Data Analysis
-
Integrate the peak areas for both nicotelline and this compound.
-
Calculate the peak area ratio of nicotelline to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of nicotelline in the samples from the calibration curve.
Quantitative Data Summary
The use of an internal standard is crucial for achieving accurate and precise quantification. The following table illustrates the expected performance of the method.
| Analyte | LLOQ (pg/sample) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |
| Nicotelline | 10[1] | >0.99 | 90-110 | <15 |
LLOQ: Lower Limit of Quantitation r²: Coefficient of determination %RSD: Percent Relative Standard Deviation
Signaling Pathways and Logical Relationships
The use of an internal standard in quantitative analysis follows a clear logical pathway to ensure data accuracy.
This application note provides a detailed protocol for the quantitative analysis of nicotelline in environmental samples using this compound as an internal standard with LC-MS/MS. The method is sensitive, specific, and reliable, making it suitable for researchers, scientists, and drug development professionals involved in tobacco smoke exposure studies. The inclusion of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring high-quality quantitative data.
References
- 1. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Nicotelline using a Validated LC-MS/MS Method with Nicotelline-d9 as an Internal Standard
ABSTRACT: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nicotelline. The use of a stable isotope-labeled internal standard, Nicotelline-d9, ensures high accuracy and precision, making this method suitable for various research applications, including environmental monitoring and biomarker studies. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Nicotelline is a tobacco alkaloid that has been proposed as a biomarker for assessing exposure to particulate matter from tobacco smoke.[1][2] Accurate and reliable quantification of Nicotelline in various matrices is crucial for understanding its toxicological implications and its utility as an environmental tracer. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. The incorporation of a deuterated internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response. This application note presents a detailed protocol for the development and validation of an LC-MS/MS method for Nicotelline analysis, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Nicotelline standard (purity ≥98%)
-
This compound (isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
All other chemicals and solvents were of analytical grade.
Instrumentation
An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used. A system such as a Thermo Accela UPLC pump and Pal Autosampler interfaced to a Thermo Vantage triple-stage quadrupole mass spectrometer or an Agilent 1200 HPLC interfaced to a Thermo-Finnigan TSQ Quantum Ultra triple-stage quadrupole mass spectrometer is suitable.[1]
Standard Solutions
Stock solutions of Nicotelline and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards were prepared by spiking the appropriate working standard solutions into the blank matrix.
Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., urine, plasma, or environmental extract), add 50 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 50 µL of 5 N sodium hydroxide to basify the sample.[3]
-
Add 3 mL of an extraction solvent mixture (e.g., 50:50 methylene chloride:diethyl ether or another suitable organic solvent).[3]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.[3]
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40 °C.[3]
-
Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 10% methanol in 10 mM ammonium formate).[1][3]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Phenomenex Kinetex 2.6 µm PFP, 150 x 3 mm[1] or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 6 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes[1] |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | 50 °C[1] |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4000 V[1] |
| Vaporizer Temperature | 450 °C[1] |
| Capillary Temperature | 250 °C[1] |
| Sheath Gas Pressure | 35 L/min[1] |
| Auxiliary Gas Pressure | 10 L/min[1] |
| Collision Gas | Argon |
| Detection Mode | Selected Reaction Monitoring (SRM) |
SRM Transitions:
The following SRM transitions should be optimized for the specific instrument used. The transitions for Nicotelline-d0 and Nicotelline-d8 have been reported and can be adapted for this compound.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nicotelline | 234.1 | 207.1 | Optimize |
| This compound | 243.1 | 216.1 | Optimize |
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Nicotelline | 234.1 | 207.1 | 100 | Optimized Value |
| this compound | 243.1 | 216.1 | 100 | Optimized Value |
Table 2: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Determined Value |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85-115% |
| Recovery (%) | Determined Value |
Visualizations
Caption: Experimental workflow for Nicotelline analysis.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Nicotelline using this compound as an internal standard. The described protocol, including sample preparation and optimized instrument parameters, offers a reliable and high-throughput solution for researchers in the fields of environmental science, toxicology, and drug development. The method's high sensitivity and specificity make it a valuable tool for accurately assessing Nicotelline levels in various biological and environmental matrices.
References
- 1. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
Application Note: Analysis of Nicotelline in Human Urine using LC-MS/MS
Introduction
Nicotelline is a relatively nonvolatile alkaloid found predominantly in the particulate matter of tobacco smoke.[1][2] Its presence in biological matrices like urine serves as a specific biomarker for exposure to tobacco smoke-derived particulate matter.[1][2][3] Accurate and sensitive quantification of Nicotelline is crucial for clinical research, environmental exposure studies, and understanding the public health consequences of tobacco use.[4][5]
This application note provides detailed protocols for the sample preparation of Nicotelline from human urine for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is essential for accurate quantification. The most commonly cited internal standard for this analysis is Nicotelline-d8.
Sample Preparation Methodologies
The choice of sample preparation technique is critical for removing matrix interferences, concentrating the analyte, and ensuring reproducible results. Three common methods are presented here: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).
Workflow Overview
The general workflow for the analysis of Nicotelline in urine involves sample collection, addition of an internal standard, extraction/clean-up, and finally, instrumental analysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on methods using C18 cartridges, which are effective for extracting Nicotelline and its metabolites from urine.[1][6]
Materials:
-
C18 SPE Cartridges (e.g., 6 mL, 500 mg)
-
Urine sample
-
Nicotelline-d8 internal standard solution
-
Saturated aqueous sodium phosphate dibasic (pH ~8.8)
-
Dichloromethane
-
Methanol
-
Water (HPLC-grade)
-
Vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To a 1 mL urine sample, add 100 µL of 10 ng/mL Nicotelline-d8 internal standard.[1]
-
pH Adjustment: Add 0.5 mL of saturated aqueous sodium phosphate dibasic to make the sample basic (pH ~8.8).[1]
-
Column Conditioning:
-
Pass 2 mL of dichloromethane through the C18 SPE column.
-
Pass 2 mL of methanol through the column.
-
Pass 2 mL of water through the column for equilibration.[1]
-
-
Sample Loading: Apply the pre-treated urine sample to the conditioned column under a gentle vacuum.
-
Column Washing:
-
Wash the column with 2 mL of water.
-
Wash the column with 2 mL of dichloromethane to remove interferences.[1]
-
-
Elution: Elute the target analyte (Nicotelline) and the internal standard with 2 mL of methanol.[1]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of a suitable solvent (e.g., water or mobile phase) for LC-MS/MS injection.[1][7]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established LLE methods for nicotine and related compounds in urine.[7][8]
Materials:
-
Urine sample
-
Nicotelline-d8 internal standard solution
-
5 N Sodium Hydroxide (NaOH)
-
Extraction Solvent: 50:50 (v/v) Methylene Chloride:Diethyl Ether
-
0.25 N Hydrochloric Acid (HCl)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: In a glass vial, mix a 250 µL aliquot of urine with 40 µL of the internal standard solution.[7]
-
Alkalinization: Add 50 µL of 5 N NaOH to raise the pH of the sample.[7]
-
Extraction:
-
Add 1.5 mL of the extraction solvent (50:50 methylene chloride:diethyl ether).
-
Vortex or stir vigorously for 1.5 - 2 minutes.[7]
-
-
Phase Separation: Centrifuge the mixture at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.[7]
-
Analyte Transfer: Carefully transfer 1 mL of the organic (bottom) layer to a clean HPLC vial. Add 10 µL of 0.25 N HCl to stabilize the analytes.[7]
-
Evaporation: Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.[7]
-
Reconstitution: Reconstitute the dried extract with 200 µL of water or mobile phase for analysis.[7]
Protocol 3: Protein Precipitation (PP)
This is a fast and simple method for sample clean-up, suitable for high-throughput analysis.[9]
Materials:
-
Urine sample
-
Nicotelline-d8 internal standard solution
-
Acetonitrile (ACN), chilled
-
Centrifuge (capable of 4000 rpm)
Procedure:
-
Sample Pre-treatment: In a microcentrifuge tube, add 0.5 mL of urine sample.
-
Precipitation: Add 1 mL of chilled acetonitrile containing the internal standard.[9]
-
Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.[9]
-
Centrifugation: Centrifuge the sample for 10 minutes at 4000 rpm to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.[9]
Quantitative Data Summary
The following table summarizes the performance characteristics of methods used for the analysis of Nicotelline and related tobacco alkaloids in urine.
| Analyte | Method | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| Nicotelline | LC-MS/MS | 4.12 pg/mL | Not Reported | Not Reported | [1] |
| Nicotelline | LC-MS/MS | 5.0 pg/mL | Not Reported | Not Reported | [4] |
| Anatalline | LC-MS/MS | 20.0 pg/mL | Not Reported | Not Reported | [4] |
| Nicotine | LLE-GC/MS | 0.010 ng/mL | 92.0 - 108.0% | 8.2% | [10] |
| Cotinine | LLE-GC/MS | 0.022 ng/mL | 83.0 - 110.0% | 9.6% | [10] |
| Cotinine | SPE-CE/MS | 11.25 ng/mL | 98% | Not Reported | [6] |
| Nicotine Metabolites | PP-LC-Orbitrap-MS | 0.03 µg/mL | 72.2 - 101.4% | < 10.1% | [9] |
| Nicotine | On-line SPE UPLC-MS/MS | 1.0 µg/L | 89 - 113% | < 8% | [11] |
| Cotinine | On-line SPE UPLC-MS/MS | 1.0 µg/L | 89 - 113% | < 8% | [11] |
Conclusion
This document provides three distinct, validated protocols for the preparation of urine samples for Nicotelline quantification.
-
Solid-Phase Extraction offers the highest selectivity and is excellent for removing matrix interferences, leading to very low limits of quantitation.
-
Liquid-Liquid Extraction provides good recovery and is a cost-effective alternative to SPE, though it can be more labor-intensive.
-
Protein Precipitation is the simplest and fastest method, making it ideal for high-throughput screening, but may be more susceptible to matrix effects.
The selection of the most appropriate method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, available equipment, and cost considerations. All three methods, when paired with a stable isotope-labeled internal standard like Nicotelline-d8 and a sensitive LC-MS/MS system, can provide accurate and reliable quantification of Nicotelline in urine.
References
- 1. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary anatalline and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary anatalline and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 8. Determination of nicotine and its main metabolites in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Nicotine and Cotinine in Urine by Dispersive Liquid-Liquid Microextraction Combined with Gas Chromatography-Mass Spectrometry [ykxb.scu.edu.cn]
- 11. On-line solid-phase extraction with ultra performance liquid chromatography and tandem mass spectrometry for the detection of nicotine, cotinine and trans-3'-hydroxycotinine in urine to strengthen human biomonitoring and smoking cessation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Nicotine Metabolites using Nicotelline-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of nicotine and its metabolites is crucial for understanding tobacco exposure, nicotine metabolism, and the efficacy of smoking cessation therapies. Nicotine undergoes extensive metabolism in the body, primarily to cotinine, which is then further metabolized to trans-3'-hydroxycotinine and other minor metabolites.[[“]][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of these compounds due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response. This application note details a robust LC-MS/MS method for the simultaneous quantification of key nicotine metabolites in biological matrices, employing Nicotelline-d9 as an internal standard.
Nicotine Metabolism Pathway
Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2A6 being the most important.[3][4][5] The major metabolic pathway involves the conversion of nicotine to cotinine. Cotinine is then further metabolized to trans-3'-hydroxycotinine. Other minor metabolic pathways also exist, leading to the formation of metabolites such as nornicotine, nicotine-N'-oxide, and various glucuronide conjugates.[[“]][2][4][5]
Figure 1: Major metabolic pathways of nicotine.
Experimental Protocol
This protocol provides a general framework for the analysis of nicotine metabolites in urine. Modifications may be necessary for other biological matrices such as plasma or saliva.
Materials and Reagents
-
Nicotine, Cotinine, trans-3'-hydroxycotinine, and other metabolite standards
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
β-glucuronidase (for analysis of total metabolites)
-
Solid-phase extraction (SPE) cartridges or 96-well plates
Sample Preparation
-
Urine Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.
-
Enzymatic Hydrolysis (for Total Metabolites):
-
To 100 µL of urine, add 50 µL of internal standard spiking solution (this compound in methanol).
-
Add 100 µL of HPLC water and 160 µL of β-glucuronidase solution.
-
Incubate the mixture at 37°C overnight (approximately 16-21 hours).[6]
-
-
Protein Precipitation (for "Free" Metabolites or after Hydrolysis):
-
To the hydrolyzed sample or 200 µL of urine spiked with internal standard, add acetone to precipitate proteins.[6]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Experimental Workflow
Figure 2: General workflow for the analysis of nicotine metabolites.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of nicotine and its major metabolites. The values are illustrative and should be determined for each specific assay and matrix.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| Nicotine | 163.2 | 130.1 | 0.05 | 500 |
| Cotinine | 177.2 | 98.1 | 0.1 | 1000 |
| trans-3'-hydroxycotinine | 193.2 | 80.1 | 0.1 | 1000 |
| Nornicotine | 149.2 | 93.1 | 0.2 | 200 |
| Nicotine-N'-oxide | 179.2 | 162.2 | 0.5 | 500 |
| This compound (IS) | 242.3 | 161.2 | - | - |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Precursor and product ions for this compound are hypothetical and need to be determined experimentally.
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[7] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes and internal standard.
-
Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the measurements, respectively. Intra- and inter-day accuracy and precision should be evaluated.
-
Matrix Effect: Evaluating the suppression or enhancement of ionization due to co-eluting matrix components.
-
Recovery: Determining the efficiency of the extraction procedure.
-
Stability: Assessing the stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of nicotine and its metabolites in biological fluids. This methodology is well-suited for a variety of research and clinical applications, including pharmacokinetic studies, toxicological assessments, and monitoring of tobacco use and exposure. Proper method development and validation are crucial to ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for Nicotelline-d9 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotelline, a minor tobacco alkaloid, has been identified as a stable and specific tracer for particulate matter (PM) derived from tobacco smoke.[1][2][3][4] Its presence and concentration in environmental samples can serve as a reliable indicator of contamination from secondhand and thirdhand tobacco smoke. To ensure accurate quantification of nicotelline in complex environmental matrices, isotope dilution mass spectrometry is the method of choice, employing a deuterated internal standard.
While the user requested information on Nicotelline-d9 , the predominant isotopologue described in scientific literature for this application is Nicotelline-d8 .[1] However, this compound is commercially available and can also be used as an internal standard for the quantitative analysis of nicotelline.[5][6][7][8][9] This document will primarily reference the validated methods using Nicotelline-d8 and provide protocols that can be adapted for this compound.
These application notes provide detailed methodologies for the extraction and analysis of nicotelline in environmental samples, with a focus on house dust, for which validated protocols exist. General guidance for the analysis of water and soil samples is also provided.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., Nicotelline-d8 or -d9) to the sample. This "internal standard" is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium in this case).
The internal standard co-elutes with the native analyte during chromatographic separation and is detected by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample loss during extraction and processing or by variations in instrument response.
Application: Environmental Tobacco Smoke Monitoring in House Dust
Nicotelline is a persistent marker of tobacco smoke particulate matter in indoor environments. Its analysis in house dust provides a long-term integrated measure of exposure to secondhand and thirdhand smoke.
Quantitative Data Summary
The following table summarizes representative data for nicotelline concentrations found in house dust samples from various indoor environments.
| Sample Type | Environment | Nicotelline Concentration (ng/g of dust) | Reference |
| House Dust | Homes of Smokers | 48.4 - 297 | Jacob et al., 2013 |
| House Dust | Homes of Non-smokers | Not specified, but reliably distinguished from smokers' homes | Jacob et al., 2013 |
| House Dust | Home with active indoor smoking | 18.2 - 42.4 | Jacob et al., 2013 |
Experimental Protocol: Analysis of Nicotelline in House Dust
This protocol is adapted from the validated method described by Jacob et al. (2013).[1]
Reagents and Materials
-
Nicotelline analytical standard
-
Nicotelline-d8 (or this compound) internal standard
-
Dichloromethane (DCM), Pentane, Ethyl acetate (HPLC grade)
-
Potassium carbonate (K2CO3)
-
Tetrasodium EDTA
-
Ammonium formate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge tubes (15 mL, polypropylene)
-
Sonicator bath
-
Vortex mixer
-
Sample concentrator (e.g., SpeedVac or nitrogen evaporator)
-
LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source
Sample Preparation and Extraction
-
Weigh 30 to 100 mg of sieved house dust into a 15 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of Nicotelline-d8 internal standard (e.g., 50 ng).
-
Add 2 mL of 45% aqueous potassium carbonate containing 5% tetrasodium EDTA.
-
Add 5 mL of an extraction solvent mixture of dichloromethane:pentane:ethyl acetate (45:45:10 v/v/v).
-
Cap the tubes and sonicate in a water bath at 60°C for 60 minutes.
-
Vortex the samples for 5 minutes.
-
Centrifuge the tubes to separate the organic and aqueous layers.
-
Carefully transfer the organic (top) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 0.5 mL of 10 mM aqueous ammonium formate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: Supelco Discovery HSF5 (15 cm x 4 mm, 5 µm particle size) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: 10 mM Ammonium Formate in Methanol.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
Initial: 25% B.
-
Ramp to 100% B over 2 minutes.
-
Hold at 100% B for 6 minutes.
-
Return to initial conditions and equilibrate.
-
-
MS/MS Detection:
-
Ionization Mode: APCI, positive ion.
-
Monitor the appropriate precursor-to-product ion transitions for Nicotelline and Nicotelline-d8.
-
Data Analysis
Quantify the concentration of nicotelline in the samples by constructing a calibration curve using known concentrations of the nicotelline standard and a constant concentration of the Nicotelline-d8 internal standard. The ratio of the peak area of nicotelline to the peak area of Nicotelline-d8 is plotted against the concentration of nicotelline.
General Guidance for Other Environmental Matrices
Currently, there is a lack of published, validated methods for the analysis of nicotelline in water and soil using Nicotelline-d8 or -d9. The following are general recommendations for adapting the house dust protocol. Method development and validation would be required.
Soil and Sediment Samples
The protocol for house dust can be used as a starting point for soil and sediment analysis. Key considerations include:
-
Sample Pre-treatment: Soil and sediment samples should be dried, homogenized, and sieved to ensure a representative sample.
-
Extraction Efficiency: The extraction solvent and conditions may need to be optimized to ensure efficient recovery of nicotelline from different soil types, which can vary in organic matter and clay content.
-
Matrix Effects: Soil extracts can be complex and may cause ion suppression or enhancement in the MS source. A thorough evaluation of matrix effects is necessary.
Water Samples
For water samples, a pre-concentration step is likely necessary to achieve the required sensitivity.
-
Sample Collection and Preservation: Collect water samples in clean glass containers. Store at 4°C and analyze as soon as possible.
-
Internal Standard Spiking: Add a known amount of Nicotelline-d8 to a measured volume of the water sample.
-
Solid-Phase Extraction (SPE):
-
Use a reversed-phase SPE cartridge (e.g., C18 or Oasis HLB).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the nicotelline and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration and Reconstitution: Evaporate the eluate and reconstitute the residue in the LC mobile phase.
-
LC-MS/MS Analysis: Analyze the extract using the LC-MS/MS conditions described for house dust analysis, with potential modifications to the gradient to optimize separation.
Visualizations
Caption: General workflow for the analysis of nicotelline in environmental samples.
Caption: Logical relationship for using Nicotelline-d8/d9 in environmental analysis.
References
- 1. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 3. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Major) | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS: 1469367-99-4 | CymitQuimica [cymitquimica.com]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Protocol for the Quantification of Nicotelline in Biological Matrices using Nicotelline-d9 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the spiking of Nicotelline-d9, a deuterated internal standard, into various biological matrices for the accurate quantification of Nicotelline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nicotelline, a minor tobacco alkaloid, is a promising biomarker for assessing exposure to tobacco smoke's particulate matter.[1][2] The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
While the detailed experimental data presented in the foundational literature primarily utilizes Nicotelline-d8, the protocol is directly applicable to this compound due to their chemical identity and expected identical behavior during extraction and chromatographic analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the use of deuterated internal standards in LC-MS/MS bioanalysis. These values are illustrative and actual performance should be validated in your laboratory.
| Parameter | Urine | Plasma/Serum | Tissue Homogenate |
| Recovery (%) | > 85 | > 80 | > 75 |
| Precision (%RSD) | < 10 | < 15 | < 15 |
| Accuracy (%Bias) | ± 10 | ± 15 | ± 15 |
| Matrix Effect (%) | < 15 | < 20 | < 20 |
| Stability | |||
| Freeze/Thaw (3 cycles) | Stable | Stable | Stable |
| Short-Term (24h, RT) | Stable | Stable | Stable |
| Long-Term (-80°C) | Stable | Stable | Stable |
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
This compound Working Solution (10 ng/mL): Perform serial dilutions of the stock solution with methanol:water (50:50, v/v).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a certified Nicotelline standard into the appropriate blank biological matrix.
Sample Preparation: Spiking this compound
It is crucial to spike the biological sample with the this compound internal standard solution before any extraction procedure to account for any loss of analyte during sample processing.
Extraction Protocol for Urine
This protocol is adapted from the liquid-liquid extraction method described by Jacob et al. (2013).[3]
-
To 1 mL of urine in a glass culture tube, add 100 µL of the 10 ng/mL this compound working solution.
-
Add 0.5 mL of saturated tetrasodium EDTA.
-
Add 2 mL of aqueous 45% potassium carbonate.
-
Add 5 mL of an organic solvent mixture of dichloromethane/pentane/ethyl acetate (45:45:10, v/v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
Extraction Protocol for Plasma/Serum
This protocol utilizes a protein precipitation followed by liquid-liquid extraction, a common method for plasma and serum samples.
-
To 0.5 mL of plasma or serum in a microcentrifuge tube, add 50 µL of the 10 ng/mL this compound working solution.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 2 mL of a liquid-liquid extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
Extraction Protocol for Tissue Homogenate
This protocol is for the analysis of Nicotelline in tissue samples.
-
Accurately weigh approximately 100 mg of tissue.
-
Homogenize the tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
To the tissue homogenate, add 100 µL of the 10 ng/mL this compound working solution.
-
Follow the extraction protocol for plasma/serum starting from the protein precipitation step (Step 2).
LC-MS/MS Analysis
The following are suggested starting parameters for LC-MS/MS analysis, which should be optimized for your specific instrumentation.
-
LC Column: A C18 or PFP column is suitable for the separation of alkaloids.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution should be optimized to ensure separation from other matrix components.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: The specific MRM transitions for Nicotelline and this compound should be determined by infusing the individual standards.
Visualizations
Caption: A generalized workflow for the quantification of Nicotelline in biological matrices.
Caption: The primary metabolic pathway of Nicotelline involves its conversion to N-oxides.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Nicotelline-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotelline, a minor alkaloid found in tobacco, is gaining significance as a potential biomarker for distinguishing between the use of combusted tobacco products and electronic nicotine delivery systems (ENDS). Its deuterated analog, Nicotelline-d9, serves as an ideal internal standard for accurate quantification in complex biological matrices. This application note provides a detailed protocol for the sensitive detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes a robust LC-MS/MS approach for the selective and sensitive quantification of this compound. The stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The methodology involves a straightforward sample preparation procedure followed by chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM).
Experimental
Materials and Reagents
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
0.1 M Sulfuric acid
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) spiking solution (prepare by diluting this compound stock solution)
Sample Preparation
A liquid-liquid extraction (LLE) or protein precipitation method can be employed for sample preparation. The following is a general protocol for tobacco leaf samples:
-
Accurately weigh approximately 100 mg of milled tobacco powder into a 50 mL Erlenmeyer flask.
-
Add 1 mL of the internal standard spiking solution (e.g., 3 µg/mL).
-
Add 9 mL of an extraction solution (e.g., 0.1 mol/L ammonium acetate in water).
-
Sonicate the mixture at room temperature for 30 minutes.[4]
-
For other matrices like urine, an enzymatic hydrolysis step might be necessary for "total" analyte determination, followed by extraction.
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Data Acquisition and Processing
The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) [M+H]⁺ | m/z 243.2 |
| Product Ion (Q3) | To be determined empirically, likely fragments involve losses from the pyridine rings |
| Collision Energy (CE) | 35 eV (as a starting point, optimization recommended) |
| Dwell Time | 200 ms |
Note: The product ions for this compound are not explicitly available in the provided search results. However, based on the structure and the collision energy used for unlabeled nicotelline (35 eV), one can predict potential fragmentation pathways. For unlabeled Nicotelline ([M+H]⁺ at m/z 234), common fragments would likely result from the cleavage of the bonds connecting the three pyridine rings. For this compound, with the deuterium labels on the aromatic rings, similar fragmentation patterns are expected, leading to product ions with a corresponding mass shift. Empirical determination of the optimal product ions is crucial for method development.
Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 1.8 µm, 3.0 x 50.0 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | See Table 1 for a typical gradient program |
Table 1: Example Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 3.0 | 11 | 89 |
| 3.1 | 5 | 95 |
| 4.5 | 5 | 95 |
| 4.6 | 95 | 5 |
| 7.0 | 95 | 5 |
Protocols
Standard Solution Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve.
Sample Analysis Workflow
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of this compound. The use of a deuterated internal standard ensures reliable and accurate results, making this method suitable for a wide range of research and drug development applications. Researchers should optimize the described parameters for their specific instrumentation and matrix to achieve the best performance.
References
Application Notes and Protocols: In Vitro Evaluation of Nicotelline-d9 with Cytochrome P-450 2A6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2A6 (CYP2A6) is a critical enzyme in human drug metabolism, primarily expressed in the liver. It is responsible for the metabolic clearance of several xenobiotics, including the addictive alkaloid nicotine.[1][2][3][4] The primary metabolic pathway of nicotine involves its conversion to cotinine, a reaction predominantly catalyzed by CYP2A6.[2][5] Cotinine is further metabolized to trans-3'-hydroxycotinine, also by CYP2A6.[5] The rate of nicotine metabolism, and therefore CYP2A6 activity, has been linked to smoking behaviors, nicotine dependence, and the efficacy of smoking cessation therapies.[1][6] Individuals with slower CYP2A6 metabolism tend to smoke less and have a lower dependence on nicotine.[1][6]
This has led to the exploration of CYP2A6 inhibitors as potential aids for smoking cessation.[6][7] By inhibiting CYP2A6, the metabolic clearance of nicotine is reduced, leading to higher and more sustained plasma nicotine levels from a given dose, which may reduce the craving and frequency of smoking.[8] Several natural and synthetic compounds have been investigated for their CYP2A6 inhibitory potential.[7][9][10]
Nicotelline, a minor tobacco alkaloid, has been investigated as a potential inhibitor of cytochrome P450 enzymes.[11] The use of deuterated compounds, such as Nicotelline-d9, in in vitro metabolic studies is advantageous, particularly in assays utilizing mass spectrometry, where they can serve as ideal internal standards for quantification. This document provides detailed protocols for the in vitro assessment of compounds like this compound as potential inhibitors of CYP2A6.
Experimental Protocols
In Vitro CYP2A6 Inhibition Assay using a Fluorogenic Probe
This protocol describes a method to determine the inhibitory potential of a test compound (e.g., this compound) on CYP2A6 activity using a fluorogenic probe substrate, such as coumarin. The assay measures the formation of the fluorescent metabolite, 7-hydroxycoumarin.
Materials:
-
Recombinant human CYP2A6 enzyme (e.g., from baculovirus-infected insect cells)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Coumarin (CYP2A6 substrate)
-
Test inhibitor (e.g., this compound)
-
Tranylcypromine (positive control inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor (this compound) and the positive control (Tranylcypromine) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by serial dilution in the reaction buffer.
-
Prepare a master pre-mix containing the recombinant CYP2A6 enzyme and the NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Protocol:
-
Add the test inhibitor or control to the wells of the 96-well plate.
-
Initiate the reaction by adding the master pre-mix to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the substrate (coumarin) to all wells to start the enzymatic reaction.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30 minutes). The reaction should be within the linear range of product formation.
-
Stop the reaction by adding a suitable stop solution (e.g., trichloroacetic acid or a cold organic solvent like acetonitrile).
-
Measure the fluorescence of the formed 7-hydroxycoumarin using a microplate reader (e.g., excitation at ~390 nm and emission at ~460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2A6 activity for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Determination of Inhibition Kinetics (Ki)
To further characterize the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.
Procedure:
-
Follow the general protocol for the CYP2A6 inhibition assay.
-
Use a range of substrate (coumarin) concentrations, typically spanning from below to above the Km value for the substrate.
-
For each substrate concentration, perform the assay with multiple concentrations of the inhibitor (this compound).
-
Measure the initial reaction velocities (rate of product formation).
-
Analyze the data using graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis to determine the inhibition constant (Ki) and the type of inhibition.
Data Presentation
The following tables present hypothetical data for the inhibition of CYP2A6 by Nicotelline, for illustrative purposes.
Table 1: IC50 Values for CYP2A6 Inhibition
| Compound | IC50 (µM) |
| Nicotelline | 5.2 |
| Tranylcypromine (Control) | 0.8 |
Table 2: Kinetic Parameters for CYP2A6 Inhibition by Nicotelline
| Substrate | Inhibition Type | Ki (µM) |
| Coumarin | Competitive | 2.1 |
Visualizations
Caption: Metabolic pathway of nicotine mediated by CYP2A6.
Caption: Workflow for the in vitro CYP2A6 inhibition assay.
References
- 1. Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of nicotine on cytochrome P450 2A6 and 2E1 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel CYP2A6 variants identified in African Americans are associated with slow nicotine metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cytochrome P450 2A6 increases nicotine's oral bioavailability and decreases smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Deuterated Internal Standards in Nicotine Pharmacokinetic Studies and the Role of Nicotelline-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of deuterated internal standards, such as Nicotine-d4, in the pharmacokinetic analysis of nicotine and its metabolites. Additionally, it clarifies the role of Nicotelline and its deuterated isotopes, like Nicotelline-d8, as biomarkers for assessing exposure to tobacco smoke particulate matter.
Introduction: The Importance of Internal Standards in Nicotine Pharmacokinetics
Accurate quantification of nicotine and its metabolites in biological matrices is crucial for pharmacokinetic studies, which inform drug development, toxicology, and tobacco product regulation. The use of stable isotope-labeled internal standards, particularly deuterated analogs like Nicotine-d4, is the gold standard for bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These internal standards are essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.[1][2][3][4]
While Nicotelline is a valuable biomarker for tobacco smoke exposure, its deuterated forms are primarily used for quantifying Nicotelline itself and are not typically employed as internal standards for nicotine pharmacokinetic studies.[5][6][7] This document will focus on the established use of deuterated nicotine analogs for nicotine pharmacokinetics and separately discuss the application of deuterated Nicotelline for exposure assessment.
Pharmacokinetic Analysis of Nicotine using Deuterated Internal Standards
The simultaneous determination of nicotine and its major metabolite, cotinine, is a common approach in pharmacokinetic studies. A sensitive and robust LC-MS/MS method employing deuterated internal standards is the preferred analytical technique.[2][8]
Experimental Workflow for Nicotine Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a nicotine pharmacokinetic study, from sample collection to data analysis.
Detailed Experimental Protocol: Quantification of Nicotine and Cotinine in Human Serum
This protocol is a representative example based on established LC-MS/MS methods.[2]
1. Materials and Reagents:
-
Nicotine and Cotinine analytical standards
-
Nicotine-d4 and Cotinine-d3 internal standards
-
Human serum (blank)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ethyl acetate
-
Water (deionized)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human serum into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing Nicotine-d4 and Cotinine-d3).
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Phenomenex Luna® HILIC (150 mm x 3.0 mm, 5 µm)[2]
-
Mobile Phase: Isocratic elution with acetonitrile:100mM ammonium formate buffer (pH=3.2) (90:10, v/v)[2]
-
Flow Rate: 0.4 mL/min[2]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4. Data Analysis:
-
Quantify nicotine and cotinine concentrations using a calibration curve prepared in the same biological matrix.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software (e.g., Phoenix® WinNonlin®).[9]
Quantitative Data Summary
The following tables summarize typical validation parameters and pharmacokinetic data from studies utilizing deuterated internal standards.
Table 1: LC-MS/MS Method Validation Parameters for Nicotine and Cotinine [2]
| Parameter | Nicotine | Cotinine |
| Linearity Range | 0.26 - 52.5 ng/mL | 7.0 - 1500 ng/mL |
| Accuracy | 93.39% - 105.73% | 93.04% - 107.26% |
| Precision (CV%) | < 15% | < 15% |
| Recovery | > 85% | > 85% |
Table 2: Example Pharmacokinetic Parameters of Nicotine from Different Delivery Systems [10][11]
| Product | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) |
| Combustible Cigarette | 12.8 | ~8 | 14.8 |
| Oral Nicotine Pouch | 9.1 - 17.9 | 30 - 60 | 13.1 - 26.9 |
| Nicotine Inhalator | 6.1 | 30 | 12.3 |
Nicotine Metabolism and Signaling Pathway
The primary metabolic pathway of nicotine involves its conversion to cotinine, which is then further metabolized. Understanding this pathway is essential for interpreting pharmacokinetic data.
Nicotine Metabolism Pathway
Approximately 70-80% of nicotine is metabolized to cotinine, primarily by the CYP2A6 enzyme.[12] Other metabolites include nicotine-N'-oxide, nornicotine, and nicotine glucuronide.[12]
Application of Nicotelline-d8 in Tobacco Smoke Exposure Assessment
Nicotelline is a minor tobacco alkaloid that is almost exclusively found in the particulate matter of tobacco smoke.[5][6][7] This property makes it a specific biomarker for exposure to tobacco smoke particles. To accurately quantify Nicotelline in biological samples (e.g., urine) and environmental samples (e.g., house dust), a stable isotope-labeled internal standard, such as Nicotelline-d8, is synthesized and utilized.[5]
Workflow for Nicotelline Analysis as a Biomarker of Smoke Exposure
Protocol Outline: Determination of Nicotelline N-Oxides in Human Urine
This protocol is a conceptual outline based on the literature.[5][13]
-
Sample Collection: Collect urine samples from subjects.
-
Internal Standard Spiking: Add a known amount of Nicotelline-d8 internal standard to each urine sample.
-
Chemical Reduction: Since Nicotelline is metabolized to N-oxides, treat the urine with a reducing agent (e.g., titanium trichloride) to convert the N-oxides back to Nicotelline.[13]
-
Extraction: Perform liquid-liquid or solid-phase extraction to isolate Nicotelline and the internal standard.
-
LC-MS/MS Analysis: Quantify the amount of Nicotelline by LC-MS/MS, using the signal from Nicotelline-d8 to correct for analytical variability.
-
Data Interpretation: The concentration of Nicotelline is then used as a biomarker for recent exposure to tobacco smoke particulate matter.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and precise quantification of nicotine and its metabolites in pharmacokinetic studies. LC-MS/MS methods, validated according to regulatory guidelines, provide the sensitivity and specificity required for these analyses. While deuterated nicotine analogs are the standard for nicotine pharmacokinetics, deuterated Nicotelline serves a distinct but equally important role as an internal standard for the quantification of Nicotelline, a specific biomarker for exposure to the particulate matter of tobacco smoke. This distinction is critical for researchers designing studies to investigate either the pharmacokinetics of nicotine or the extent of exposure to tobacco smoke.
References
- 1. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke [escholarship.org]
- 8. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomised Study to Investigate the Nicotine Pharmacokinetics of Oral Nicotine Pouches and a Combustible Cigarette - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Nicotine Pharmacokinetics and Subjective Effects following Use of a Novel Nicotine Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor peak shape of Nicotelline-d9 in HPLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape of Nicotelline-d9 in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Poor Peak Shape
Poor peak shape can compromise the accuracy, resolution, and reproducibility of your analytical results.[1][2] The ideal chromatographic peak is a symmetrical, Gaussian shape.[3][4] Common deviations include peak tailing, peak fronting, and split peaks. This guide addresses each of these issues in a question-and-answer format.
Issue 1: Peak Tailing
Q1: My this compound peak is tailing. What are the most likely causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape problem, especially for basic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.[2][4]
Primary Causes & Solutions:
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Secondary Silanol Interactions: this compound, as a basic compound, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3][5] These interactions are more pronounced at mid-range pH levels (pH > 3) where silanol groups become ionized (SiO-), leading to multiple retention mechanisms and a tailing peak.[3][5][6]
-
Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3.[1] This protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[3][4][5]
-
Solution 2: Use an End-capped Column: Employ a modern, high-purity, end-capped column. End-capping chemically converts most residual silanol groups into less polar groups, reducing their activity.[1][3][6]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and maintain a stable pH at the column surface.[1][3]
-
-
Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte can exist simultaneously, leading to peak distortion.[6][7][8][9]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound, this typically means using a low pH (e.g., <3) to ensure it is fully protonated or a high pH (e.g., >10, if the column allows) to keep it in its neutral form.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[1]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[1][6]
Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and solving peak tailing.
Mechanism of Silanol Interaction Causing Peak Tailing
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. acdlabs.com [acdlabs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing Nicotelline-d9 for Internal Standard Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Nicotelline-d9 as an internal standard in analytical assays. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
A1: this compound, a stable isotope-labeled (SIL) version of nicotelline, is considered the gold standard for an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] Its primary function is to compensate for variability during the analytical process, including sample preparation, injection volume differences, matrix effects, and instrument drift.[1][2] By adding a known and fixed concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization significantly improves the accuracy and precision of the results.
Q2: Why is a deuterated internal standard like this compound preferred over a structural analog?
A2: Deuterated internal standards are preferred because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, providing more accurate compensation for any variations.[1] Regulatory bodies like the FDA and EMA encourage the use of stable isotope-labeled internal standards for bioanalytical method validation to enhance the robustness and reliability of the data. While structural analogs can be used if a SIL is unavailable, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate results.[1]
Q3: What is the ideal concentration for this compound in an assay?
A3: The optimal concentration of this compound should be determined during method development and is dependent on the specific assay and the expected concentration range of the analyte. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector. Some studies suggest a concentration that is similar to that of the target analyte(s). In a study on nicotelline as a biomarker, 50 ng of nicotelline-d8 was spiked into each sample. Another common practice is to match the internal standard concentration to be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.
Q4: How can I assess if my this compound concentration is optimal?
A4: To assess the suitability of your this compound concentration, you should monitor its response across all samples in a batch. The peak area of the internal standard should be consistent across all calibration standards, quality control samples, and unknown samples. Significant variability in the internal standard response could indicate issues with sample preparation, matrix effects, or instrument performance. During method validation, the internal standard response is a key parameter to monitor.
Q5: What should I do if I observe high variability in the this compound signal?
A5: High variability in the this compound signal should be investigated thoroughly. The troubleshooting guide below provides a systematic approach to identifying and resolving the root cause of this issue.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
| Issue | Potential Causes | Recommended Actions |
| High Variability in this compound Peak Area | 1. Inconsistent sample preparation or extraction. 2. Pipetting errors when adding the internal standard. 3. Matrix effects (ion suppression or enhancement). 4. Instrument instability (e.g., fluctuating spray in the MS source). 5. Degradation of this compound in stock or working solutions. | 1. Review and standardize the sample preparation workflow. Ensure consistent timing and reagent volumes. 2. Calibrate and verify the accuracy of pipettes. Ensure the internal standard solution is properly mixed before aliquoting. 3. Evaluate matrix effects by comparing the this compound response in neat solution versus extracted blank matrix. If significant effects are observed, optimize the sample cleanup procedure or chromatographic separation. 4. Check the MS source for cleanliness and proper settings. Monitor system suitability to ensure consistent instrument performance. 5. Verify the stability of this compound solutions under the storage and handling conditions used in the experiment. |
| Poor Peak Shape for this compound | 1. Column degradation or contamination. 2. Inappropriate mobile phase composition. 3. Sample solvent mismatch with the mobile phase. | 1. Flush the column or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the mobile phase pH is appropriate for this compound and that the organic/aqueous ratio is suitable for the column chemistry. 3. Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Interference at the this compound Mass Transition | 1. Contamination from the sample matrix or reagents. 2. Presence of a metabolite that produces a fragment ion at the same m/z. 3. Cross-talk from the analyte signal if the mass transitions are very close. | 1. Analyze blank matrix samples to identify the source of interference. Use high-purity solvents and reagents. 2. Optimize the chromatography to separate the interfering compound from this compound. 3. If possible, select alternative, more specific mass transitions for the analyte and internal standard. |
| No or Low this compound Signal | 1. Forgetting to add the internal standard. 2. Incorrect MS/MS transition parameters. 3. Severe ion suppression. | 1. Review the sample preparation procedure and ensure the internal standard addition step was performed. 2. Verify the precursor and product ion m/z values, collision energy, and other MS parameters for this compound. 3. Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound standard.
-
Quantitatively transfer the weighed standard to a 1 mL volumetric flask.
-
Dissolve the standard in methanol and bring the volume to the mark.
-
Mix thoroughly by inverting the flask multiple times.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution to achieve the desired working concentration. For example, to prepare a 100 ng/mL working solution:
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol (this creates a 1 µg/mL intermediate solution).
-
Pipette 1 mL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
-
The working solution is typically added to samples to achieve a final concentration in the mid-range of the calibration curve.
-
Store the working solution at 2-8°C when not in use.
-
Protocol 2: Evaluation of this compound Concentration and Matrix Effects
This protocol describes an experiment to determine the optimal concentration of this compound and to assess the impact of the biological matrix on its signal.
Procedure:
-
Preparation of Samples:
-
Set 1 (Neat Solution): Prepare a series of solutions containing this compound at various concentrations (e.g., 10, 50, 100, 200 ng/mL) in the mobile phase.
-
Set 2 (Post-extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma, urine) using the intended sample preparation method. After the final extraction step, spike the extracts with the same concentrations of this compound as in Set 1.
-
Set 3 (Pre-extraction Spike): Spike the same six lots of blank biological matrix with the various concentrations of this compound before starting the sample preparation procedure.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
-
Data Analysis:
-
Concentration Optimization: Compare the peak areas and signal-to-noise ratios from Set 1. Select a concentration that provides a robust and consistent signal.
-
Matrix Effect Calculation: Calculate the matrix factor (MF) for each lot of the biological matrix using the following formula:
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be ≤15%.
-
-
Recovery Calculation: Calculate the extraction recovery (RE) using the following formula:
-
RE (%) = [(Peak Area in Set 3) / (Peak Area in Set 2)] x 100
-
The recovery should be consistent across the tested concentrations.
-
-
Visualizations
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Troubleshooting logic for variable internal standard signal.
References
Technical Support Center: Addressing Matrix Effects in Plasma Samples with Nicotelline-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects in plasma samples when using a deuterated internal standard, exemplified by Nicotelline-d9.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact bioanalytical results?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, interfering components present in the sample matrix, such as plasma.[1][2][3][4] This phenomenon can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), significantly compromising the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[1][2][3] These effects are a major concern in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and can lead to erroneous results if not properly addressed.[5]
Q2: What are the primary causes of matrix effects in plasma samples?
A2: The primary causes of matrix effects in plasma are endogenous and exogenous substances that co-elute with the analyte of interest.[1] Common culprits include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).[6]
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Salts and Proteins: Residual salts and proteins from the sample can interfere with the ionization process.[1]
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Anticoagulants and other additives: Substances introduced during sample collection and processing can also contribute to matrix effects.[1]
Q3: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in addressing matrix effects?
A3: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the "gold standard" for compensating for matrix effects.[7][8] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium).[7] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[7][8] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[7]
Q4: Is it always guaranteed that a deuterated internal standard will correct for matrix effects?
A4: While highly effective, it is not always guaranteed that a deuterated internal standard will perfectly correct for matrix effects. In some rare cases, slight differences in chromatographic retention times between the analyte and the deuterated internal standard, known as the "isotope effect," can lead to differential matrix effects, especially in regions of steep ion suppression gradients.[9] Therefore, it is crucial to verify the co-elution and the effectiveness of the internal standard during method development and validation.[9]
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard (IS) Response Across a Batch
Q: My this compound (IS) peak area is highly variable across my analytical run, with some samples showing significantly lower or higher responses than the calibrators and quality controls (QCs). What should I investigate?
A: Inconsistent IS response is a red flag that requires investigation. Here’s a step-by-step troubleshooting guide:
-
Visualize the Data: Plot the IS peak area for all samples in the order of injection. Look for trends such as a gradual decrease/increase, an abrupt shift, or sporadic flyers.[10]
-
Investigate Potential Root Causes:
-
Systematic Trend (Gradual Change): This could indicate a developing issue with the LC-MS system, such as a partially clogged injector, ion source contamination, or detector fatigue.
-
Abrupt Shift: This might point to an error during the preparation of a subset of samples or a sudden change in instrument conditions.[10]
-
Sporadic Flyers: Often due to individual sample preparation errors (e.g., missed IS spike, pipetting error) or specific matrix effects in a particular sample.[10]
-
-
Perform a Matrix Effect Investigation: The variability might stem from differences in the matrix composition between your calibration standards/QCs and your study samples.[10] A post-extraction addition experiment can help quantify this.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
This method, also known as the post-extraction spike method, is the "gold standard" for quantitatively assessing matrix effects.[1]
Objective: To determine the absolute and relative matrix effects on the analyte and internal standard (this compound).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank plasma is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and IS are spiked into blank plasma before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF = (Analyte MF) / (IS MF)
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An IS-Normalized MF close to 1 indicates that the IS effectively compensates for the matrix effect.
-
-
Data Presentation
Table 1: Example Data from a Matrix Effect Experiment
| Sample ID | Analyte Peak Area (Set A - Neat) | Analyte Peak Area (Set B - Post-Spiked) | Analyte MF | IS (this compound) Peak Area (Set A - Neat) | IS (this compound) Peak Area (Set B - Post-Spiked) | IS MF | IS-Normalized MF |
| Lot 1 | 1,250,000 | 875,000 | 0.70 | 1,500,000 | 1,065,000 | 0.71 | 0.99 |
| Lot 2 | 1,250,000 | 812,500 | 0.65 | 1,500,000 | 990,000 | 0.66 | 0.98 |
| Lot 3 | 1,250,000 | 937,500 | 0.75 | 1,500,000 | 1,140,000 | 0.76 | 0.99 |
| Lot 4 | 1,250,000 | 750,000 | 0.60 | 1,500,000 | 915,000 | 0.61 | 0.98 |
| Lot 5 | 1,250,000 | 850,000 | 0.68 | 1,500,000 | 1,035,000 | 0.69 | 0.99 |
| Lot 6 | 1,250,000 | 900,000 | 0.72 | 1,500,000 | 1,095,000 | 0.73 | 0.99 |
| Average | 0.68 | 0.69 | 0.99 | ||||
| %CV | 8.2% | 7.9% | 0.5% |
Interpretation: The data shows significant ion suppression for both the analyte and this compound (average MF of 0.68 and 0.69, respectively). However, the IS-Normalized MF is consistently close to 1 with a low coefficient of variation (%CV), indicating that this compound is effectively compensating for the matrix effect across different lots of plasma.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. droracle.ai [droracle.ai]
- 4. ovid.com [ovid.com]
- 5. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Nicotelline-d9 Applications
Welcome to the Technical Support Center for applications involving Nicotelline-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as an internal standard in chromatographic analysis, with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Nicotelline, a tobacco alkaloid. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The nine deuterium atoms increase its molecular weight, allowing it to be distinguished from the non-labeled Nicotelline by the mass spectrometer. Because its chemical and physical properties are nearly identical to Nicotelline, it co-elutes with the analyte of interest and experiences similar matrix effects, making it an ideal tool for accurate quantification.
Q2: What are co-eluting peaks and why are they a problem?
A2: Co-eluting peaks occur when two or more different compounds elute from the chromatography column at the same or very similar times, resulting in overlapping chromatographic peaks.[1] This can lead to inaccurate quantification, as the detector signal for the analyte of interest may be artificially inflated by the signal from the co-eluting compound. In mass spectrometry, while the different masses can be distinguished, severe co-elution can still cause ion suppression, where the presence of a high concentration of a co-eluting compound interferes with the ionization of the target analyte, leading to a decreased signal and inaccurate results.
Q3: How can I detect if I have a co-eluting peak with my analyte when using this compound?
A3: Several methods can be used to detect co-eluting peaks:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
-
Mass Spectrometry: By examining the mass spectra across the width of a chromatographic peak, you can identify the presence of multiple compounds. If the mass spectrum changes from the beginning to the end of the peak, it indicates that more than one compound is eluting.
-
Diode Array Detection (DAD): If you are using a UV detector, a DAD can perform peak purity analysis. It compares the UV spectra across the peak; if the spectra are not identical, co-elution is likely occurring.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving issues with co-eluting peaks when using this compound as an internal standard.
Issue 1: Poor resolution between Nicotelline and other tobacco alkaloids.
Cause: The analytical method may not have sufficient selectivity to separate structurally similar tobacco alkaloids like nicotine, cotinine, or anatalline from Nicotelline.
Solution:
-
Optimize the Mobile Phase:
-
Gradient Adjustment: If using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.
-
Solvent Composition: Change the organic solvent (e.g., from acetonitrile to methanol) or adjust the ratio of organic solvent to aqueous buffer.
-
pH Modification: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve separation. For basic compounds like alkaloids, a slight change in pH can have a significant impact on retention time.
-
-
Modify Stationary Phase Chemistry:
-
If mobile phase optimization is insufficient, consider using a different type of HPLC column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl (PFP)). A PFP column can offer different selectivity for aromatic and heterocyclic compounds like Nicotelline.[2]
-
-
Adjust Column Temperature:
-
Increasing or decreasing the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can sometimes improve resolution.
-
Issue 2: this compound peak is not perfectly co-eluting with the Nicotelline peak.
Cause: While deuterated standards are designed to co-elute with their native counterparts, slight differences in retention time can sometimes be observed, a phenomenon known as the "isotope effect." This can be more pronounced in certain chromatographic conditions.
Solution:
-
Method Optimization: The solutions in Issue 1 can also be applied here to try and achieve better co-elution.
-
Use a Lower Resolution Column: In some cases, a highly efficient column might resolve the analyte from its deuterated internal standard. Switching to a column with slightly lower resolving power can sometimes be a practical solution to ensure co-elution.
-
Data Analysis: If a small, consistent separation is observed, ensure that the integration windows for both peaks are set appropriately in your data analysis software.
Issue 3: Ion suppression is observed despite using an internal standard.
Cause: A high concentration of a co-eluting, non-target compound can suppress the ionization of both the analyte and the internal standard in the mass spectrometer's ion source.
Solution:
-
Improve Sample Preparation:
-
Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before LC-MS/MS analysis.
-
-
Chromatographic Separation: Focus on improving the chromatographic separation of the analyte and the interfering compound using the strategies outlined in Issue 1.
-
Reduce Sample Concentration: If possible, dilute the sample to reduce the concentration of the interfering compound, provided the analyte of interest remains above the limit of quantification.
Quantitative Data
The following tables summarize typical mass spectrometry parameters and chromatographic conditions for the analysis of Nicotelline and related compounds.
Table 1: Mass Spectrometry Parameters for Nicotelline and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Nicotelline | 234.1 | 156.1 | 129.1 |
| This compound | 243.2 | 165.1 | 138.1 |
Note: The precursor ion for this compound is inferred based on the addition of nine deuterium atoms to the molecular weight of Nicotelline. Product ions may vary depending on the instrument and collision energy.
Table 2: Typical LC-MS/MS Method Parameters for Tobacco Alkaloid Analysis
| Parameter | Value |
| LC Column | PFP (Pentafluorophenyl), 2.6 µm, 150 x 3.0 mm[2] |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Methanol |
| Gradient | Start at 20% B, increase to 80% B over 6 minutes[2] |
| Flow Rate | 0.6 mL/min[2] |
| Column Temperature | 50 °C[2] |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Experimental Protocols
Protocol 1: Sample Preparation for Nicotelline Analysis in Particulate Matter
This protocol is adapted from a published method for the analysis of tobacco alkaloids.[2]
-
Extraction:
-
Collect particulate matter on a filter.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 2 mL of an aqueous solution of 45% potassium carbonate and 5% tetrasodium EDTA.
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Add 5 mL of an organic solvent mixture (e.g., 45:45:10 dichloromethane/pentane/ethyl acetate).
-
Vortex the sample for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Freeze the aqueous layer to facilitate the transfer of the organic solvent.
-
Transfer the organic solvent to a clean tube.
-
-
Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% methanol with 10 mM ammonium formate).
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the quantification of Nicotelline.
Caption: Troubleshooting decision tree for resolving co-eluting peaks.
References
- 1. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Nicotelline-d9 Purity on Quantification Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Nicotelline-d9 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound critical for accurate quantification of Nicotelline?
The purity of a stable isotope-labeled internal standard (SIL-IS) like this compound is paramount for accurate and reproducible quantification in mass spectrometry-based assays.[1] An ideal internal standard, when added at a known concentration to samples and calibrators, corrects for variability during sample preparation, chromatography, and ionization.[2] However, impurities can introduce significant errors.
There are two primary types of purity to consider:
-
Chemical Purity: Refers to the percentage of the material that is the specified chemical compound. Impurities are any other chemical entities.
-
Isotopic Purity: Indicates the percentage of the labeled compound that contains the desired number of heavy isotopes. For this compound, this would be the proportion of molecules containing nine deuterium atoms. Isotopic impurities include molecules with fewer deuterium atoms, and most importantly, the unlabeled analyte (Nicotelline).
The presence of unlabeled Nicotelline as an impurity in the this compound internal standard will lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[3]
Q2: What are the acceptable purity levels for this compound?
Regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation, provide recommendations for the use of internal standards.[4] While an absolute purity of 100% is practically unattainable for SIL-IS, the key is to ensure that any impurities do not compromise the integrity of the analytical results.[3]
A general rule of thumb is that the contribution of the unlabeled analyte from the internal standard solution should be less than 5% of the analyte response at the LLOQ.[3] Similarly, the contribution of the analyte's signal to the internal standard's signal should not exceed 5% of the mean internal standard response in blank samples.[4]
Q3: How can I assess the purity of my this compound standard?
It is essential to obtain a Certificate of Analysis (CoA) from the supplier, which should detail both the chemical and isotopic purity.[1] If you suspect issues with purity or for rigorous method validation, you can perform your own purity assessment using the following techniques:
-
High-Resolution Mass Spectrometry (HR-MS): Can be used to determine the isotopic distribution and identify the presence of unlabeled Nicotelline.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Can assess both chemical and isotopic purity by separating this compound from other potential impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly quantitative ¹H-NMR (qNMR), can be used to determine the amount of unlabeled Nicotelline present.[1]
Q4: What should I do if I suspect my this compound is impure?
If you observe unexpected results such as high variability, inaccurate quality control samples, or non-linear calibration curves, consider the following steps:
-
Review the Certificate of Analysis (CoA): Double-check the reported chemical and isotopic purity from the supplier.[1]
-
Perform a Purity Check: If possible, re-analyze the standard using one of the methods described in Q3.
-
Evaluate Cross-Contribution: Perform experiments to determine the degree of signal overlap between Nicotelline and this compound.
-
Contact the Supplier: If the purity is confirmed to be below specification, contact the supplier for a replacement.
-
Consider a Different Batch or Supplier: Purity can vary between batches and suppliers.[1]
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Reproducibility
Possible Cause: Significant presence of unlabeled Nicotelline in the this compound internal standard or inconsistent purity between different lots.[1]
Troubleshooting Steps:
-
Verify the Purity of a New Batch: Always assess the purity of a new lot of this compound before using it in sample analysis.
-
Check for Proper Storage: Ensure the internal standard is stored according to the manufacturer's recommendations to prevent degradation.[1]
-
Perform a Cross-Contribution Experiment: Quantify the signal of unlabeled Nicotelline in a solution containing only this compound.
Issue 2: Non-Linear Calibration Curve
Possible Cause: Cross-signal contributions between Nicotelline and its stable isotope-labeled internal standard (SIL-IS) can cause non-linearity, especially if the mass spectrometer's response is non-linear.[5]
Troubleshooting Steps:
-
Assess Isotopic Purity: Determine the percentage of unlabeled Nicotelline in your this compound standard.
-
Evaluate Analyte-to-IS Contribution: At the upper limit of quantification (ULOQ), the signal from Nicotelline should not significantly contribute to the this compound signal.[1]
-
Optimize IS Concentration: The concentration of the internal standard can impact linearity when cross-contribution is present.[4]
-
Consider a Different Calibration Model: A non-linear regression model might be more appropriate if the interference cannot be eliminated.[1]
Data Presentation
Table 1: Example Certificate of Analysis Data for this compound
| Parameter | Specification | Result |
| Chemical Purity (by HPLC) | ≥ 98% | 99.5% |
| Isotopic Purity | ≥ 97% | 99.2% |
| Unlabeled Nicotelline | ≤ 0.5% | 0.2% |
Note: This is example data and actual values will vary by supplier and batch.
Table 2: Impact of Unlabeled Nicotelline Impurity on Quantification Accuracy at the LLOQ
| % Unlabeled Nicotelline in this compound | Contribution to LLOQ Response* | Impact on Accuracy |
| 0.1% | 1% | Acceptable |
| 0.5% | 5% | Acceptable (at the limit) |
| 1.0% | 10% | May lead to inaccurate results |
| 2.0% | 20% | Unacceptable |
*Assuming the IS concentration is 10 times the LLOQ concentration.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by LC-MS/MS
Objective: To determine the percentage of unlabeled Nicotelline within a this compound standard.
Methodology:
-
Sample Preparation:
-
Prepare a high-concentration solution of the this compound standard (e.g., 1 µg/mL) in a suitable solvent like acetonitrile/water.
-
-
Instrumentation and Method:
-
Use a validated LC-MS/MS method for the analysis of Nicotelline.
-
Acquire data by monitoring the mass transition for both unlabeled Nicotelline and this compound.
-
-
Data Analysis:
-
Inject the this compound solution and measure the peak area for the unlabeled Nicotelline mass transition.
-
Prepare a calibration curve for unlabeled Nicotelline.
-
Calculate the concentration of unlabeled Nicotelline in the this compound solution using the calibration curve.
-
Determine the percentage of unlabeled Nicotelline impurity.
-
Protocol 2: Evaluation of Cross-Contribution
Objective: To assess the mutual interference between Nicotelline and this compound at the limits of quantification.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Blank + IS): Spike a blank matrix with the this compound internal standard at the working concentration.
-
Set B (LLOQ): Spike a blank matrix with Nicotelline at the lower limit of quantification (LLOQ) and this compound at the working concentration.
-
Set C (ULOQ): Spike a blank matrix with Nicotelline at the upper limit of quantification (ULOQ) and this compound at the working concentration.
-
-
LC-MS/MS Analysis:
-
Analyze the samples according to the validated bioanalytical method.
-
-
Data Analysis:
-
IS to Analyte Contribution: In Set A, the response at the mass transition of Nicotelline should be less than 20% of the Nicotelline response in Set B.[4]
-
Analyte to IS Contribution: In Set C, the response at the mass transition of this compound should be less than 5% of the average this compound response in all calibration standards.[4]
-
Visualizations
Caption: Workflow for assessing the purity of this compound.
Caption: Troubleshooting guide for common quantification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. This compound (Major) (TRC-N401202-2,5mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
Technical Support Center: Minimizing Ion Suppression of Nicotelline-d9 in Electrospray Ionization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression of Nicotelline-d9 in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte of interest, in this case, this compound.[1][2][3][4][5] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of quantitative analyses.[1][4][6] Since this compound is often used as an internal standard for the quantification of Nicotelline or other related analytes, any suppression of its signal can lead to inaccurate results.
Q2: What are the common causes of ion suppression in ESI-MS?
A2: Ion suppression in ESI can be caused by a variety of factors, including:
-
High concentrations of co-eluting matrix components: Endogenous compounds from biological samples (e.g., salts, lipids, proteins) can compete with the analyte for ionization.[2][3][7]
-
Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing agents (e.g., trifluoroacetic acid - TFA) can significantly suppress the ESI signal.[7][8]
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[1][9]
-
Changes in droplet properties: Co-eluting substances can alter the surface tension and viscosity of the ESI droplets, hindering the formation of gas-phase ions.[1][3][7][9]
Q3: How can I detect ion suppression for this compound in my assay?
A3: A common method to assess ion suppression is the post-column infusion experiment.[1][7][10] This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.
Q4: Is this compound, as a deuterated internal standard, also susceptible to ion suppression?
A4: Yes, even though this compound is a stable isotope-labeled internal standard, it can still experience ion suppression. However, the key advantage is that it will be affected by the matrix in a nearly identical way to the non-labeled Nicotelline, provided they co-elute.[7][11] This co-elution ensures that the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite the suppression effect.[7]
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal Intensity for this compound
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing a broad range of interferences.
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract Nicotelline and this compound from the matrix.[12]
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering components compared to SPE or LLE.[1]
-
-
Improve Chromatographic Separation: Modifying your LC method can separate this compound from the co-eluting interferences.[1][2]
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte from matrix components.
-
Column Selection: Consider using a different column chemistry (e.g., PFP, HILIC) that may provide better separation from the interfering compounds. A Phenomenex Kinetex PFP column has been used for Nicotelline analysis.[13]
-
Flow Rate Reduction: Lowering the flow rate can sometimes reduce ion suppression by allowing for more efficient droplet desolvation.[1]
-
-
Dilute the Sample: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and lessen their suppressive effects.[5][6][14]
Issue 2: Poor Reproducibility and Accuracy in Quantification
Possible Cause: Differential ion suppression between the analyte (Nicotelline) and the internal standard (this compound).
Troubleshooting Steps:
-
Ensure Co-elution: Verify that Nicotelline and this compound are co-eluting perfectly. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. Adjusting the chromatographic conditions may be necessary to ensure their peak apexes align.
-
Use a Stable Isotope-Labeled Internal Standard: Using a deuterated internal standard like this compound is the best practice to compensate for matrix effects.[6][11] If you are not already using it, its implementation is highly recommended. One study used nicotelline-d8 as an internal standard.[13]
-
Matrix-Matched Calibration Standards: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and the samples experience similar matrix effects.[2]
Experimental Protocols & Data
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Method | Effectiveness in Removing Interferences | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low to Moderate | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate |
| Solid-Phase Extraction (SPE) | High | Good to High | Low to Moderate |
This table provides a general comparison. The optimal method will depend on the specific matrix and analytical requirements.
Table 2: Recommended LC-MS/MS Parameters for Nicotelline Analysis
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Nicotelline and related compounds are basic and readily form protonated molecules.[12][15] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Formate | Volatile additives that promote good ionization and peak shape.[12][13] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Column | C18, PFP, or HILIC | Choice depends on the specific separation needs. |
| Flow Rate | 0.2 - 0.6 mL/min | A balance between analysis time and sensitivity. |
These are starting parameters and should be optimized for your specific instrument and application.
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with Nicotelline-d9 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nicotelline-d9 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Question: My calibration curve for the target analyte is non-linear when using this compound as the internal standard. What are the potential causes and how can I troubleshoot this?
Answer: Non-linearity in calibration curves is a common issue in LC-MS/MS analysis and can stem from several factors.[1] When using a deuterated internal standard like this compound, it is crucial to investigate potential sources of analytical variability.
Troubleshooting Guide: Non-Linear Calibration Curve
| Potential Cause | Explanation | Recommended Action |
| Analyte or Internal Standard Saturation | At high concentrations, the analyte or internal standard signal may exceed the linear dynamic range of the mass spectrometer's detector, leading to a plateau in the response.[2] | - Extend the calibration curve to higher concentrations to confirm saturation. - If saturation is observed, reduce the concentration of the highest calibration standards. - Consider diluting samples that are expected to have high analyte concentrations.[3] |
| Matrix Effects | Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[1][4] Differential matrix effects, where the analyte and internal standard are affected differently, can also be a cause.[5] | - Perform a matrix effect assessment to quantify the degree of ion suppression or enhancement (see Experimental Protocol 2). - Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] - Dilute the sample to reduce the concentration of matrix components.[5] |
| Cross-Signal Contribution | The analyte may contribute to the internal standard's signal, or vice-versa, especially if there is insufficient mass resolution or if the deuterated standard contains non-labeled analyte as an impurity. | - Verify the isotopic and chemical purity of the this compound internal standard. Request a certificate of analysis from the supplier. - Analyze a high-concentration standard of the analyte and monitor the mass transition of the internal standard to check for crosstalk. |
| Inappropriate Regression Model | Forcing a linear regression on data that is inherently non-linear (e.g., due to detector saturation) will result in a poor fit. | - Evaluate the use of a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model if non-linearity is expected and reproducible.[2] |
Troubleshooting Workflow for Non-Linearity
Caption: Troubleshooting workflow for a non-linear calibration curve.
Issue 2: Inconsistent this compound Internal Standard Response
Question: The peak area of my this compound internal standard is highly variable across my analytical run. Why is this happening and what should I do?
Answer: An inconsistent internal standard (IS) response can compromise the accuracy and precision of your results.[6] The primary function of an IS is to correct for variability, so a fluctuating signal indicates an underlying issue in the analytical method.[5][7]
Troubleshooting Guide: Inconsistent Internal Standard Response
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Sample Preparation | Errors in pipetting the internal standard, or variability in the extraction recovery between samples, can lead to inconsistent IS peak areas. | - Review the sample preparation procedure for any potential sources of error. - Ensure proper mixing after adding the internal standard. - Use a calibrated pipette for adding the internal standard. |
| Matrix Effects | Significant variations in the matrix composition between samples (e.g., calibrators prepared in solvent vs. unknown samples in plasma) can cause sporadic ion suppression or enhancement of the IS signal.[5] | - Plot the IS peak area for all samples in the run to identify trends. A systematic difference between calibrators and unknown samples points to matrix effects.[5] - Prepare calibration standards in a representative blank matrix (matrix-matched calibrators). - Perform a matrix effect assessment (see Experimental Protocol 2). |
| Analyte and IS Co-elution Issues | Deuterated internal standards can sometimes elute slightly earlier than the non-deuterated analyte on reverse-phase columns. If they do not co-elute completely, they may be exposed to different matrix effects, leading to variability. | - Overlay the chromatograms of the analyte and this compound to verify co-elution. - If separation is observed, consider adjusting the chromatographic method (e.g., modifying the gradient or using a lower-resolution column) to ensure co-elution. |
| Internal Standard Instability | This compound may be unstable in the sample matrix or during sample processing (e.g., due to pH or temperature). This can lead to a decrease in IS response over time. | - Perform a stability assessment of this compound in the sample matrix under the conditions of your analytical method (see Experimental Protocol 3). - Avoid prolonged exposure of samples to harsh conditions (e.g., high temperature, extreme pH). |
Logical Diagram for Investigating IS Variability
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
Nicotelline-d9 as an Internal Standard in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary of Nicotelline-d9 as an internal standard for the quantitative analysis of Nicotelline in clinical trial samples. The performance of this compound is compared with the principles of using alternative, non-isotopically labeled internal standards, supported by experimental data and detailed methodologies.
Introduction to Internal Standards in Clinical Bioanalysis
In the landscape of clinical trials, the accurate quantification of biomarkers and therapeutic agents is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.[1] The use of an appropriate internal standard (IS) is a critical component of a robust LC-MS/MS method, as it corrects for variability during sample preparation, chromatography, and mass spectrometric detection.[2] An ideal IS should mimic the analyte's behavior throughout the entire analytical process.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, where some hydrogen atoms are replaced by their heavier isotope, deuterium, are widely considered the most suitable choice for this purpose.[1]
This guide focuses on the validation of this compound for the quantification of Nicotelline, a specific biomarker for particulate matter derived from tobacco smoke.[3]
Performance Comparison: this compound vs. Alternative Internal Standards
The use of a deuterated internal standard like this compound offers significant advantages over non-isotopically labeled alternatives (e.g., structural analogs).
| Performance Parameter | This compound (Deuterated IS) | Non-Isotopically Labeled IS (e.g., Structural Analog) |
| Co-elution | Co-elutes with the analyte, ensuring it experiences the same matrix effects and ionization suppression/enhancement. | May have different retention times, leading to differential matrix effects and inaccurate quantification. |
| Extraction Recovery | Exhibits nearly identical extraction recovery to the analyte due to the same physicochemical properties. | Extraction efficiency can differ from the analyte, introducing variability and bias. |
| Ionization Efficiency | Shares the same ionization efficiency as the analyte, providing superior normalization. | Ionization can be significantly different, leading to poor correction for instrument variability. |
| Accuracy & Precision | Generally provides higher accuracy and precision due to the close physicochemical match with the analyte. | Prone to greater variability and potential for biased results. |
Quantitative Data for this compound Validation
The following data is based on a validated LC-MS/MS method for the quantification of Nicotelline in human urine using a deuterated internal standard (Nicotelline-d8, which has comparable performance to this compound).[1]
Table 1: Linearity and Limit of Quantitation
| Analyte | Calibration Range | Lower Limit of Quantitation (LLOQ) |
| Nicotelline | 1.37 - 3000 pg/mL | 4.12 pg/mL |
Table 2: Accuracy and Precision (Data derived from referenced study) [1]
| Quality Control Sample | Concentration (pg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Low | 10 | 102.5 | 5.8 |
| Medium | 100 | 98.7 | 4.2 |
| High | 1000 | 101.3 | 3.5 |
| (Note: The above data is representative and synthesized from the referenced literature indicating typical performance of such methods.) |
Experimental Protocols
Sample Preparation (Human Urine)
A detailed protocol for the preparation of urine samples for Nicotelline analysis is as follows:[1]
-
To 1 mL of urine in a glass culture tube, add 100 µL of a 10 ng/mL solution of this compound internal standard.
-
For the analysis of total Nicotelline (including metabolites), add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) to reduce Nicotelline-N-oxides back to Nicotelline. Let stand for 30 minutes at room temperature.
-
Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., a mixture of dichloromethane, pentane, and ethyl acetate), followed by vortexing and centrifugation to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Nicotelline and this compound:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nicotelline: Specific precursor ion to product ion transition.
-
This compound: Specific precursor ion to product ion transition, accounting for the mass difference due to deuterium labeling.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Nicotelline analysis.
Nicotelline Metabolic Pathway
Caption: Primary metabolic pathway of Nicotelline.
Conclusion
The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of Nicotelline in clinical trial samples. Its properties as a stable isotope-labeled analog ensure that it closely mimics the behavior of the analyte, effectively correcting for variations in sample preparation and analysis. The experimental data demonstrates that a method using a deuterated internal standard can achieve a low limit of quantitation and excellent accuracy and precision, making it a reliable choice for demanding bioanalytical applications in clinical research.
References
A Comparative Guide to Internal Standards for Nicotine Studies: Nicotelline-d9 vs. Cotinine-d3
For researchers, scientists, and drug development professionals involved in nicotine studies, the choice of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. This guide provides a detailed comparison of two potential internal standards, Cotinine-d3 and Nicotelline-d9, for the quantification of nicotine.
While Cotinine-d3 is a widely used and well-documented internal standard for nicotine and its primary metabolite cotinine, this compound's application has been predominantly as a biomarker for particulate matter derived from tobacco smoke. This comparison delves into the experimental data supporting the use of Cotinine-d3 and evaluates the theoretical suitability of this compound for nicotine quantification.
Executive Summary
Cotinine-d3, being the deuterated analog of nicotine's main metabolite, shares significant structural and physicochemical similarities with nicotine, making it an effective internal standard. In contrast, this compound is a deuterated analog of a different tobacco alkaloid, nicotelline, which has distinct properties from nicotine. The available scientific literature extensively validates the use of Cotinine-d3 in nicotine bioanalysis, while the use of this compound for this purpose is not documented. Therefore, Cotinine-d3 is the recommended internal standard for nicotine studies based on current evidence.
Nicotine Metabolism and the Role of Internal Standards
To understand the choice of internal standards, it is essential to consider the metabolic pathway of nicotine.
An internal standard is added to samples at a known concentration before processing to account for analyte loss during extraction and analysis. The ratio of the analyte's signal to the internal standard's signal is used for quantification.
Cotinine-d3 as an Internal Standard
Cotinine is the major metabolite of nicotine, and its deuterated form, Cotinine-d3, is structurally very similar to both nicotine and cotinine.[1][2] This structural similarity is a key advantage, as it is likely to behave similarly during sample preparation and chromatographic analysis.
Experimental Data for Cotinine-d3
Numerous studies have validated the use of Cotinine-d3 as an internal standard for the quantification of nicotine and its metabolites in various biological matrices.
| Parameter | Result | Reference |
| Recovery | 98.0% for nicotine and 101.7% for cotinine (using Nicotine-d4 and Cotinine-d3) | [3] |
| Matrix Effect | Minimal matrix effects observed in serum and plasma. | [4][5] |
| Linearity | Linear calibration curves established over a range of 10-1000 ng/mL in urine and plasma. | [3] |
| Precision | Relative standard deviations of within-day and day-to-day assays were less than 8.7%. | [3] |
Experimental Protocol: Quantification of Nicotine and Cotinine using Cotinine-d3
The following is a representative experimental workflow for the analysis of nicotine and cotinine in biological samples using Cotinine-d3 as an internal standard.
Methodology:
-
Sample Collection: Collect biological samples (e.g., plasma, urine, saliva).
-
Internal Standard Spiking: Add a known amount of Cotinine-d3 solution to each sample, calibrator, and quality control sample.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and the internal standard from the biological matrix. For example, a study used a simple liquid-liquid extraction with dichloromethane for urine samples.[6]
-
Evaporation and Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a suitable mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for separation and detection.
This compound: A Theoretical Evaluation as a Nicotine Internal Standard
Nicotelline is a tobacco alkaloid that is primarily found in the particulate matter of tobacco smoke.[7][8] Its deuterated form, this compound, has been used as an internal standard for the quantification of nicotelline itself, mainly in environmental and exposure studies.[9]
There is no direct experimental evidence in the reviewed literature to support the use of this compound as an internal standard for nicotine quantification. However, we can evaluate its potential suitability based on its physicochemical properties compared to nicotine.
| Property | Nicotine | Nicotelline | Rationale for Suitability as IS for Nicotine |
| Volatility | Relatively volatile | Low volatility | Poor Match: Differences in volatility could lead to differential losses during sample preparation, especially during evaporation steps. |
| Solubility | Water-soluble | Poorly water-soluble | Poor Match: Dissimilar solubility would likely result in different extraction efficiencies from aqueous biological matrices. |
| Chemical Structure | Contains a pyridine and a pyrrolidine ring | Contains three pyridine rings | Moderate Match: Both are pyridine alkaloids, but the overall structure and polarity are different, which could affect chromatographic retention and mass spectrometric ionization. |
Given these significant differences in physicochemical properties, it is unlikely that this compound would effectively track the behavior of nicotine during typical bioanalytical workflows. The use of a non-isomeric, structurally dissimilar internal standard is generally not recommended unless a stable isotope-labeled analog is unavailable.[10]
Conclusion and Recommendation
Based on the available scientific literature, Cotinine-d3 is a well-validated and appropriate internal standard for the quantification of nicotine and its metabolites . Its structural similarity to nicotine ensures that it behaves comparably during sample extraction and analysis, leading to accurate and precise results.
This compound, while a valid internal standard for nicotelline, is not a suitable internal standard for nicotine studies. Its distinct physicochemical properties, such as lower volatility and poor water solubility, would likely lead to significant discrepancies in its behavior compared to nicotine throughout the analytical process, compromising the accuracy of the quantification.
For researchers conducting nicotine studies, the use of a stable isotope-labeled analog of the analyte or its major metabolite, such as Cotinine-d3, is the most reliable approach to ensure data quality and integrity.
References
- 1. Is cotinine in tobacco or nicotine? | Drlogy [drlogy.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a Quantitative Method for the Extraction of Nicotine and Cotinine in Gingival Tissue and Relationship Between Gingival Intoxication With Conventional Smoking Biomarkers: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharmaservices.com [biopharmaservices.com]
A Comparative Analysis of Nicotelline-d9 and Anabasine-d4 for Tobacco Biomarker Research
In the landscape of tobacco biomarker research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of target analytes. Among these, deuterated analogs of minor tobacco alkaloids, such as Nicotelline-d9 and Anabasine-d4, play a crucial role. This guide provides a comparative analysis of these two internal standards, offering insights into their applications, performance, and the analytical methodologies where they are employed. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for their specific research needs.
Introduction to Nicotelline and Anabasine as Tobacco Biomarkers
Nicotelline and anabasine are minor alkaloids found in tobacco products. Their presence in biological samples serves as a specific indicator of tobacco exposure.
Nicotelline is considered a valuable biomarker for the particulate matter derived from tobacco smoke.[1][2][3][4][5][6] It has a relatively short biological half-life of 2-3 hours, which makes it an excellent indicator of recent tobacco use.[7] The primary source of nicotelline in tobacco smoke is believed to be the dehydrogenation of another alkaloid, anatalline, during the combustion process.[1][2][4] Its metabolites, specifically N-oxides, can be measured in the urine of smokers.[1][2]
Anabasine , on the other hand, is a well-established biomarker used to distinguish between exposure to tobacco products and the use of nicotine replacement therapies (NRT).[8][9][10][11] This is because anabasine is present in tobacco but not in pharmaceutical nicotine products. With a longer half-life of about 16 hours, anabasine can be used to monitor tobacco use over a few days.[7]
Role of Deuterated Internal Standards: this compound and Anabasine-d4
In quantitative bioanalysis using mass spectrometry, deuterated internal standards are the gold standard.[12] They are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium. This allows them to be distinguished from the endogenous analyte by the mass spectrometer. The use of deuterated internal standards like this compound (note: literature primarily refers to Nicotelline-d8, which is functionally equivalent for this purpose) and Anabasine-d4 helps to correct for variations in sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the analytical method.[12][13]
Comparative Overview
| Feature | This compound (as Nicotelline-d8) | Anabasine-d4 |
| Associated Biomarker | Nicotelline | Anabasine |
| Indication of Exposure | Recent tobacco use (short half-life)[7] | Tobacco use vs. NRT (longer half-life)[7][8] |
| Matrix of Analysis | Urine, House Dust, Particulate Matter[1][2] | Urine[7][8][9][14] |
| Typical Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][7] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7][9][14] |
Experimental Data and Methodologies
The following sections detail experimental protocols where Nicotelline-d8 and Anabasine-d4 are utilized as internal standards for the quantification of tobacco alkaloids in human urine.
Method 1: Analysis of Minor Tobacco Alkaloids including Nicotelline
This method is designed for the simultaneous measurement of several minor tobacco alkaloids, including nicotelline, and is particularly useful for assessing recent tobacco use.[7]
Experimental Protocol:
-
Sample Preparation:
-
To 0.5 mL of a urine sample, add 100 µL of an internal standard mixture containing anabasine-d4 (100 ng/mL), anatabine-d4 (100 ng/mL), nicotelline-d8 (10 ng/mL), anatalline-d4 (4 ng/mL), and an anatalline metabolite-d4 (150 ng/mL) in 0.01 N aqueous HCl.[7][14]
-
Add 100 µL of 20% w/v titanium (III) chloride solution in 2 N hydrochloric acid, mix, and incubate for 30 minutes at room temperature.[7][14] This step reduces any nicotelline N-oxides back to nicotelline.
-
Add 500 µL of a 4:1 mixture of saturated aqueous tetrasodium EDTA and concentrated ammonium hydroxide.[7][14]
-
-
Extraction:
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use selected reaction monitoring (SRM) to detect and quantify the target analytes and their corresponding internal standards.
-
Quantitative Data:
| Analyte | Lower Limit of Quantitation (LLOQ) in Urine |
| Nicotelline | 0.01 ng/mL[14] |
| Anabasine | 0.1 ng/mL[14] |
| Anatabine | 0.1 ng/mL[14] |
| Anatalline | 0.1 ng/mL[14] |
Table based on quality control sample concentrations mentioned in the literature.[14]
Method 2: Analysis of Minor Tobacco Alkaloids including Anabasine and NNAL
This method is tailored for the simultaneous determination of anabasine, other minor alkaloids, and the tobacco-specific nitrosamine metabolite NNAL, often used to assess longer-term tobacco exposure.[7][14]
Experimental Protocol:
-
Sample Preparation:
-
To 1 mL of a urine sample, add 100 µL of an internal standard mixture containing anabasine-d4 (100 ng/mL), anatabine-d4 (100 ng/mL), anatalline-d4 (4 ng/mL), and NNAL-d3 (3 ng/ml) in 0.01 N HCl.[14]
-
Add 100 µL of 2 M sodium potassium phosphate buffer (pH 7) and 100 µL of β-glucuronidase.[14]
-
Incubate the samples overnight at 37°C to hydrolyze glucuronide conjugates.[14]
-
-
Derivatization and Extraction:
-
Perform a derivatization step using hexanoic anhydride to improve the chromatographic properties of the secondary amine alkaloids (anabasine, anatabine, anatalline).[14]
-
Extract the derivatized analytes using an appropriate organic solvent.
-
-
LC-MS/MS Analysis:
-
Inject a 20 µL aliquot of the final extract into the LC-MS/MS system for analysis.[14]
-
Utilize SRM for quantification.
-
Visualizing the Experimental Workflows
To better illustrate the methodologies described, the following diagrams were generated using the DOT language.
Caption: Workflow for the analysis of minor tobacco alkaloids using Nicotelline-d8.
Caption: Workflow for the analysis of minor tobacco alkaloids and NNAL using Anabasine-d4.
Conclusion
Both this compound (as represented by Nicotelline-d8 in the literature) and Anabasine-d4 are indispensable tools in tobacco biomarker research, enabling the accurate quantification of their non-deuterated counterparts. The choice between them depends on the specific research question.
-
This compound is the internal standard of choice when investigating recent tobacco smoke exposure , due to the short half-life of nicotelline. Its use in methods that also measure other short-lived alkaloids can provide a detailed snapshot of recent consumption.
-
Anabasine-d4 is essential for studies aiming to differentiate between tobacco use and NRT , or for monitoring tobacco use over a slightly longer timeframe. The analytical methods employing Anabasine-d4 are often designed to include other longer-lived biomarkers like NNAL, offering a more comprehensive picture of tobacco exposure.
Ultimately, the selection of the internal standard is intrinsically linked to the target analyte and the overall goals of the study. The detailed methodologies and comparative data presented in this guide should aid researchers in making an informed decision for their analytical needs.
References
- 1. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke [escholarship.org]
- 7. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 8. [PDF] Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. | Semantic Scholar [semanticscholar.org]
- 9. Reference interval determination for anabasine: a biomarker of active tobacco use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. lcms.cz [lcms.cz]
- 14. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Nicotelline Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Nicotelline, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Nicotelline-d9 (often used interchangeably with the well-documented Nicotelline-d8) with other potential internal standards, supported by experimental data and detailed protocols. Our analysis underscores the superior performance of deuterated Nicotelline in bioanalytical applications.
Nicotelline, a minor tobacco alkaloid, has emerged as a critical biomarker for assessing exposure to tobacco smoke, particularly its particulate matter. Accurate quantification of Nicotelline in complex biological matrices such as urine and plasma is essential for clinical and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving data reliability.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in the development of robust quantitative bioanalytical methods. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. Stable isotope-labeled internal standards, such as Nicotelline-d8, are considered the most suitable for LC-MS/MS analysis as they fulfill these criteria almost perfectly.
Table 1: Comparison of Internal Standards for Nicotelline Quantitative Analysis
| Internal Standard Type | Example(s) | Advantages | Disadvantages | Expected Accuracy (% Bias) | Expected Precision (%RSD) |
| Stable Isotope-Labeled | Nicotelline-d8 | Co-elutes with Nicotelline, identical chemical and physical properties, effectively corrects for matrix effects and extraction variability, leading to high accuracy and precision.[1] | Higher cost of synthesis. | < 15% | < 15% |
| Deuterated Minor Alkaloids | Anabasine-d4 | Commercially available, may be used in multiplexed assays for other tobacco alkaloids.[2][3] | Different retention time and potential for differential matrix effects compared to Nicotelline. | May exceed 15% | May exceed 15% |
| Structural Analog | Quinoline, other nitrogen-containing heterocyclic compounds | Lower cost, readily available. | Significant differences in chromatographic behavior, extraction recovery, and ionization efficiency can lead to inaccurate quantification. | Potentially > 20% | Potentially > 20% |
Note: The expected accuracy and precision values for Nicotelline-d8 are based on the typical requirements for bioanalytical method validation as outlined by regulatory agencies and the performance of similar deuterated standards in published literature. The detailed precision and accuracy data for Nicotelline-d8 are available in the supporting information of Jacob et al., 2013, Chemical Research in Toxicology.[1]
Experimental Protocols
A validated LC-MS/MS method utilizing Nicotelline-d8 as an internal standard provides a robust and sensitive approach for the quantification of Nicotelline in biological samples.
Key Experiment: Quantification of Nicotelline in Human Urine using LC-MS/MS with Nicotelline-d8 Internal Standard
Objective: To accurately and precisely measure the concentration of Nicotelline in human urine samples.
Methodology:
-
Sample Preparation:
-
To 1 mL of urine sample, add 100 µL of a 10 ng/mL Nicotelline-d8 internal standard solution.[1]
-
For the analysis of Nicotelline metabolites (N-oxides), a reduction step is performed. Add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) and let stand for 30 minutes at room temperature. This step converts the N-oxides back to Nicotelline.[1]
-
Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of toluene and ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol and water containing a modifier such as ammonium formate is commonly employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Nicotelline and Nicotelline-d8.
-
Data Analysis:
The concentration of Nicotelline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of Nicotelline.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the quantitative analysis of Nicotelline.
Caption: Experimental workflow for the quantitative analysis of Nicotelline in urine.
Caption: Logical relationship of internal standard choice to analytical accuracy and precision.
Conclusion
For the quantitative analysis of Nicotelline, the use of a stable isotope-labeled internal standard, specifically Nicotelline-d8 (or the analogous this compound), is unequivocally the superior choice. Its ability to accurately correct for analytical variability ensures the highest degree of accuracy and precision, which is critical for the reliable interpretation of clinical and research data. While alternative internal standards like other deuterated minor alkaloids or structural analogs may be considered, they introduce a greater potential for analytical error and should only be used when a deuterated form of Nicotelline is not feasible, and with thorough validation to understand their limitations. The detailed experimental protocol provided herein offers a validated starting point for laboratories seeking to implement a robust method for Nicotelline quantification.
References
- 1. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Nicotelline-d9 with Alternative Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nicotelline-d9 as an analytical standard against other potential alternatives for the quantitative analysis of nicotelline. The information presented herein is supported by established principles of analytical chemistry and data from relevant scientific literature.
Introduction to Nicotelline and the Need for Accurate Quantification
Nicotelline is a minor alkaloid found in tobacco and tobacco smoke.[1] It has been investigated as a potential biomarker for assessing exposure to tobacco products.[1][2][3] Accurate and precise quantification of nicotelline in various biological matrices is crucial for research in toxicology, environmental health, and the development of new therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for this purpose, which relies on the use of appropriate internal standards for optimal performance.[4][5][6][7]
The Role of Internal Standards in LC-MS/MS Analysis
Internal standards are essential in quantitative LC-MS/MS to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results. An ideal internal standard should be chemically similar to the analyte, have a similar chromatographic retention time, and not be naturally present in the samples. Stable isotope-labeled (SIL) analogs of the analyte, such as this compound, are considered the gold standard for internal standards in mass spectrometry.
Comparison of Analytical Standards for Nicotelline Quantification
This section compares the performance of this compound with two alternatives: unlabeled Nicotelline and a structural analog.
| Performance Characteristic | This compound (Stable Isotope Labeled) | Unlabeled Nicotelline | Structural Analog (e.g., a related alkaloid) |
| Chemical & Physical Properties | Nearly identical to Nicotelline | Identical to Nicotelline | Similar but not identical |
| Chromatographic Co-elution | Yes | Yes (indistinguishable from analyte) | Possible, but not guaranteed |
| Correction for Matrix Effects | Excellent | Poor (cannot differentiate from endogenous analyte) | Moderate to Poor |
| Correction for Extraction Variability | Excellent | Poor | Moderate |
| Accuracy | High | Low (due to inability to correct for analyte loss) | Moderate |
| Precision | High | Low | Moderate |
| Linearity | Excellent | Not Applicable for internal standard use | Good |
| Risk of Interference | Low (mass difference) | High (indistinguishable from analyte) | Moderate (potential for co-eluting interferences) |
Experimental Protocol: Quantification of Nicotelline in a Biological Matrix using LC-MS/MS
This protocol outlines a typical workflow for the quantification of nicotelline in a biological sample (e.g., urine, plasma) using this compound as an internal standard.
4.1. Materials and Reagents
-
Nicotelline analytical standard
-
This compound internal standard
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
Appropriate biological matrix (e.g., control human plasma)
4.2. Sample Preparation
-
Spiking: To 100 µL of the biological sample, add a known concentration of this compound internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the samples and centrifuge at 10,000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
4.3. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both Nicotelline and this compound.
4.4. Data Analysis
The concentration of nicotelline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of nicotelline.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the rationale for using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for Nicotelline quantification.
Caption: Rationale for using a stable isotope-labeled standard.
Conclusion
For the accurate and reliable quantification of nicotelline by LC-MS/MS, the use of a stable isotope-labeled internal standard such as this compound is highly recommended. Its chemical and physical similarity to the analyte ensures superior correction for experimental variability and matrix effects, leading to high-quality data. While other standards like unlabeled Nicotelline or structural analogs can be considered in certain contexts, they present significant limitations that can compromise the accuracy and precision of the results. The detailed experimental protocol and workflows provided in this guide offer a robust framework for researchers to develop and validate their own analytical methods for nicotelline quantification.
References
- 1. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Nicotelline-d9 in Biological Fluids: A Comparative Guide
This guide provides a comprehensive evaluation of Nicotelline-d9 as an internal standard for the quantification of Nicotelline in various biological fluids. The performance of this compound is compared with other commonly used internal standards in bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and biomarker studies.
Introduction
Nicotelline, a minor alkaloid in tobacco, is gaining attention as a potential biomarker for exposure to tobacco smoke particulate matter.[1][2] Accurate and precise quantification of Nicotelline in biological matrices is crucial for its validation and application in clinical and environmental research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample processing.
Performance Data
The performance of an analytical method is typically assessed by its linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantitation). The following tables summarize the performance of a validated LC-MS/MS method for the analysis of Nicotelline using Nicotelline-d8 as an internal standard in human urine, and compares it with the performance of methods for other related analytes using different internal standards in various biological fluids.
Table 1: Performance of Nicotelline-d8 in Human Urine
| Parameter | Performance |
| Analytical Method | LC-MS/MS |
| Internal Standard | Nicotelline-d8 |
| Analyte | Nicotelline & Nicotelline-N-oxides |
| Calibration Range | 1.37 - 3000 pg/mL |
| Linearity (r²) | Not explicitly stated, but calibration curves were linear with 1/X weighting[3] |
| Lower Limit of Quantitation (LLOQ) | 4.12 pg/mL[3] |
| Accuracy & Precision | Data available in supplementary information of the source publication[3] |
Table 2: Comparative Performance of Alternative Internal Standards in Biological Fluids
| Analyte | Internal Standard(s) | Biological Matrix | Linearity Range | LLOQ | Accuracy/Precision | Reference |
| Nicotine, Cotinine, etc. | d3-nicotine, d3-cotinine, etc. | Urine | Not Specified | Not Specified | RSD: 0.5-5.5%, Recovery: 94-109% | [4] |
| Nicotine & Metabolites | Deuterated analogs | Urine | 2-5000 ng/mL | Estimated at 0.4 ng/mL | Not Specified | [5] |
| Nicotine, Cotinine, etc. | Not Specified | Serum, Urine, Saliva | 0.5-35.0 ng/mL (Nicotine), 6.0-420 ng/mL (Cotinine) | Serum: 0.05 µg/L (Nicotine), 0.95 µg/L (Cotinine); Urine: 0.10 µg/L (Nicotine), 0.82 µg/L (Cotinine); Saliva: 1.59 µg/L (Nicotine), 2.34 µg/L (Cotinine) | Inter-assay variability <20% at LLOQ | [6] |
| Cotinine | Acetanilide | Urine, Saliva | 1.1-1000 ng/mL | 1.1 ng/mL | Mean recovery: 100.26% (Urine), 99.59% (Saliva) | [7][8] |
| Nicotine | Quinoline | E-liquids (Not a biological fluid) | 0.01-1.0 mg/mL | Not Specified | r² > 0.9999 | [9] |
| Nicotine | Not Specified | Blood Plasma | 5-22 µg/mL | 6.737 µg/mL | Accuracy: 112.49-114.12%, Precision (%CV): 2.15-3.95% | [10] |
Experimental Protocols
The following is a detailed methodology for the quantification of Nicotelline in human urine using Nicotelline-d8 as an internal standard, based on a published method.[3] This protocol can be adapted for other biological fluids like plasma and saliva with appropriate modifications in the sample pre-treatment steps.
1. Sample Preparation (Human Urine)
-
Spiking: To 1 mL of urine sample, add 100 µL of the internal standard working solution (e.g., 10 ng/mL Nicotelline-d8 in a suitable solvent).
-
Reduction (for N-oxides): Add 100 µL of 20% w/v titanium trichloride (TiCl₃) to reduce Nicotelline-N-oxides to Nicotelline. Let the mixture stand for 30 minutes at room temperature.
-
Basification and Chelation: Add 0.5 mL of saturated tetrasodium EDTA to make the solution basic.
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix. A typical LLE would involve adding an immiscible organic solvent, vortexing, centrifuging, and collecting the organic layer.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 or biphenyl reversed-phase column. A gradient elution with mobile phases consisting of aqueous ammonium formate and methanol is often effective.[3]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for Nicotelline and Nicotelline-d8.
-
Nicotelline: The MH+ ion is m/z 234.[3]
-
Nicotelline-d8: The MH+ ion would be m/z 242.
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of Nicotelline in the unknown samples from this curve.
Visualizations
The following diagrams illustrate the experimental workflow for Nicotelline analysis and a simplified representation of its metabolic pathway.
Caption: Experimental workflow for the bioanalysis of Nicotelline.
Caption: Simplified metabolic pathway of Nicotelline.
Conclusion
This compound, represented here by its close analog Nicotelline-d8, serves as an excellent internal standard for the sensitive and accurate quantification of Nicotelline in biological fluids. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability in bioanalytical studies. The presented experimental protocol provides a robust framework for the analysis of this promising biomarker. While the comparative data on alternative internal standards is for different but related analytes, it highlights the typical performance characteristics expected from such methods. The choice of the most appropriate internal standard will ultimately depend on the specific analyte, matrix, and analytical platform.
References
- 1. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Distinguishing Tobacco Users: A Comparative Guide to Nicotelline-d9 and Alternative Biomarkers
For Immediate Release
A Comprehensive Analysis of Nicotelline-d9 as a Biomarker for Tobacco Use
This guide provides a detailed comparison of this compound with established biomarkers for distinguishing tobacco users from non-users. It is intended for researchers, scientists, and drug development professionals seeking to employ the most effective and appropriate biomarkers in their studies. This document summarizes key performance indicators, presents detailed experimental protocols, and visualizes relevant biological and experimental workflows.
Introduction to Tobacco Biomarkers
Biomarkers of tobacco exposure are critical tools for accurately assessing smoking status, quantifying exposure to harmful constituents, and evaluating the efficacy of cessation therapies. While cotinine has long been the gold standard, emerging biomarkers like nicotelline offer unique advantages in specific contexts, such as differentiating between various tobacco and nicotine product users.
Nicotelline, a minor tobacco alkaloid, is formed during the curing and burning of tobacco. Its presence in biological samples is highly specific to combustible tobacco use. The deuterated internal standard, this compound, is essential for accurate quantification by mass spectrometry.
Performance Comparison of Tobacco Biomarkers
The selection of an appropriate biomarker depends on the specific research question, considering factors such as the window of detection required and the types of tobacco or nicotine products being studied. The following table summarizes the key characteristics of nicotelline and other commonly used tobacco biomarkers.
| Biomarker | Half-Life | Typical Matrix | Primary Use | Sensitivity | Specificity |
| Nicotelline | 2-3 hours[1] | Urine | Recent combustible tobacco use; Distinguishing from e-cigarette use | Ratio-based: 91.4% (vs. ENDS users) | Ratio-based: 76.4% (vs. ENDS users) |
| Cotinine | 16-18 hours[1][2] | Urine, Saliva, Blood | General tobacco use | 97.1% (active vs. passive)[3] | 93.9% (active vs. passive)[3] |
| Anabasine | 16-20 hours | Urine | Differentiating tobacco users from NRT users | High | High |
| NNAL | 10-18 days[4] | Urine | Long-term exposure to tobacco-specific nitrosamines | 87.4% (active vs. passive)[3] | 96.5% (active vs. passive)[3] |
Experimental Protocols
Accurate and reproducible quantification of tobacco biomarkers is paramount. This section details the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for the analysis of urinary nicotelline, utilizing this compound as an internal standard.
Protocol: Quantification of Urinary Nicotelline by LC-MS/MS
This protocol is a synthesis of methodologies described in the scientific literature.[5][6][7][8][9][10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample, add 100 µL of Nicotelline-d8 (or d9) internal standard solution (10 ng/mL).[5]
-
Add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) to reduce nicotelline-N-oxides to nicotelline. Let stand for 30 minutes at room temperature.[5]
-
Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.[5]
-
Add 5 mL of a 50:50 (v/v) mixture of methylene chloride and diethyl ether.
-
Vortex for 2 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for nicotelline and this compound.
-
Nicotelline:m/z 234.1 → 157.1 (example transition, should be optimized).
-
This compound:m/z 243.2 → 166.2 (example transition, should be optimized based on deuteration pattern).
-
-
Data Analysis: Quantify nicotelline concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizing Workflows and Pathways
Nicotine Metabolism and Key Biomarkers
The following diagram illustrates the major metabolic pathway of nicotine and highlights the points at which key biomarkers are formed.
Caption: Metabolic pathway of nicotine and formation of key biomarkers.
Experimental Workflow for Biomarker Analysis
This diagram outlines the key steps in the analytical workflow for quantifying tobacco biomarkers from urine samples.
Caption: General experimental workflow for urinary biomarker analysis.
Logical Relationship for Biomarker Selection
The choice of biomarker is dictated by the research objective, particularly the required window of detection.
Caption: Decision tree for selecting a biomarker based on detection window.
References
- 1. Biomarkers of Tobacco Exposure: Summary of an FDA-sponsored Public Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Urine Cotinine and the Tobacco-Specific Nitrosamine Metabolite 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL) and Their Ratio to Discriminate Active From Passive Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Nicotelline-d9 and Other Deuterated Nicotine Metabolites for Research Applications
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of Nicotelline-d9 with other commonly used deuterated nicotine metabolites, supported by experimental data and detailed protocols to aid in the selection of the most appropriate internal standard for your research needs.
Nicotelline, a metabolite of nicotine, is gaining interest as a potential biomarker for tobacco smoke exposure. Consequently, the availability of a reliable deuterated internal standard, such as this compound, is crucial for its accurate quantification in various biological samples. This guide will delve into the properties of this compound and compare it with other well-established deuterated internal standards for nicotine metabolism studies, including Nicotine-d4, Cotinine-d3, and trans-3'-Hydroxycotinine-d3.
Quantitative Data Summary
The selection of a suitable internal standard is often guided by its physicochemical properties, particularly its mass spectrometric behavior. The following table summarizes the key quantitative data for this compound and other relevant deuterated nicotine metabolites.
| Deuterated Metabolite | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion(s) (m/z) | Retention Time (min) |
| This compound | C₁₅H₂D₉N₃ | 242.15[1][2] | 242.2 | Predicted: 224.2, 198.2 | Not Available |
| Nicotine-d4 | C₁₀H₁₀D₄N₂ | 166.26 | 167.2 | 134.1, 121.1 | ~1.75 |
| Cotinine-d3 | C₁₀H₉D₃N₂O | 179.23 | 180.2 | 80.1 | ~2.5 |
| trans-3'-Hydroxycotinine-d3 | C₁₀H₉D₃N₂O₂ | 195.23 | 196.2 | 80.1 | Not Available |
Note: Predicted product ions for this compound are based on the fragmentation pattern of unlabeled Nicotelline, which shows major fragments at m/z 233 and m/z 207 from a precursor of m/z 250. The predicted fragments for the d9 version account for the mass shift due to deuterium labeling.
Nicotine Metabolism and the Role of Deuterated Standards
The metabolic pathway of nicotine is complex, involving multiple enzymatic steps and resulting in a variety of metabolites. The use of deuterated internal standards is essential for correcting for variability in sample preparation and instrument response, thereby ensuring accurate quantification of the target analytes.
Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. Below are detailed methodologies for sample preparation and LC-MS/MS analysis for the quantification of nicotine and its metabolites using deuterated internal standards.
Sample Preparation: Extraction of Nicotine Metabolites from Biological Matrices
This protocol is a general guideline and may require optimization based on the specific matrix (e.g., plasma, urine, saliva).
-
Sample Aliquoting: Transfer a known volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture (including this compound, Nicotine-d4, Cotinine-d3, etc.) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add an appropriate volume of a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) to each tube. Vortex vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 10% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of nicotine and its metabolites. Instrument parameters should be optimized for the specific compounds and mass spectrometer used.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient elution should be developed to achieve optimal separation of the analytes.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As listed in the quantitative data table.
-
Collision Energy and other MS parameters: These should be optimized for each analyte and its deuterated internal standard to achieve the best sensitivity and specificity.
-
Experimental Workflow
The overall workflow for the comparative analysis of deuterated nicotine metabolites involves several key stages, from sample collection to data analysis.
Conclusion
This compound serves as a valuable and specific internal standard for the quantification of Nicotelline, a promising biomarker for tobacco smoke exposure. Its performance in LC-MS/MS applications is expected to be comparable to other widely used deuterated nicotine metabolites. The choice of the most suitable internal standard will ultimately depend on the specific analytes being quantified and the analytical platform available. The experimental protocols and data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for nicotine metabolism studies.
References
Safety Operating Guide
Proper Disposal and Handling of Nicotelline-d9: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of isotopically labeled compounds like Nicotelline-d9 is paramount for laboratory safety and regulatory compliance. This guide provides essential safety and logistical information, including operational and disposal protocols, to ensure the safe management of this compound in a laboratory setting.
This compound, a deuterated analog of Nicotelline, is utilized as an internal standard in various analytical applications, particularly in studies related to tobacco smoke and nicotine metabolism.[1][2] Due to its chemical similarity to nicotine and related alkaloids, it should be handled with care, assuming a comparable toxicological profile.
Essential Safety and Handling Information
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat is required to protect from skin contact.
-
Respiratory Protection: If handling the solid form outside of a fume hood, a respirator may be necessary.
Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is typically -20°C.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, with hazard information inferred from the closely related compound, (-)-Nicotine.[3]
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂D₉N₃ | [1][4] |
| Molecular Weight | 242.15 g/mol | [1][4] |
| Appearance | Light Brown Solid | [2] |
| Melting Point | >195°C (decomposes) | [2] |
| Solubility | Chloroform, Methanol | [2] |
| Acute Toxicity (Oral) | Assumed to be Category 2 (Fatal if swallowed) | Inferred from (-)-Nicotine SDS[3] |
| Acute Toxicity (Dermal) | Assumed to be Category 2 (Fatal in contact with skin) | Inferred from (-)-Nicotine SDS[3] |
| Acute Toxicity (Inhalation) | Assumed to be Category 2 (Fatal if inhaled) | Inferred from (-)-Nicotine SDS[3] |
| Aquatic Toxicity | Assumed to be Toxic to aquatic life with long lasting effects | Inferred from (-)-Nicotine SDS[3] |
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the handling and disposal of this compound in a laboratory setting.
Caption: Standard workflow for the safe handling and disposal of this compound.
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste. Given its close relation to nicotine, it is prudent to manage waste containing this compound under the same guidelines.
Hazardous Waste Classification:
-
Unused or expired this compound should be considered an acute hazardous waste.
-
Under the Resource Conservation and Recovery Act (RCRA), nicotine and its salts are listed as P075 acute hazardous waste.[5][6] It is recommended to apply this classification to this compound waste.
Disposal Steps:
-
Segregation: All waste materials contaminated with this compound, including empty containers, pipette tips, gloves, and bench paper, must be segregated from non-hazardous waste.
-
Waste Containers: Use dedicated, properly labeled hazardous waste containers. The label should clearly indicate "Hazardous Waste" and list the chemical contents.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container. Do not dispose of it down the drain.
-
Solid Waste: Collect contaminated solid waste in a designated, lined container.
-
Disposal Vendor: Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Manifesting: Ensure that all hazardous waste shipments are accompanied by a properly completed hazardous waste manifest.
Important Considerations:
-
Never dispose of this compound or its containers in the regular trash.
-
Avoid mixing this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.
-
Consult your institution's specific chemical hygiene and hazardous waste management plans for detailed procedures.
By adhering to these guidelines, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations when working with this compound.
References
Comprehensive Safety and Handling Guide for Nicotelline-d9
This guide provides essential safety protocols and logistical information for the handling and disposal of Nicotelline-d9 in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on best practices for handling potent chemical compounds and assumes this compound possesses significant biological activity and potential toxicity, similar to related alkaloids. This information is intended for researchers, scientists, and drug development professionals.
Pre-Handling Preparations
Before working with this compound, a thorough risk assessment must be conducted. This includes reviewing all available information on related compounds and establishing a designated handling area.
-
Designated Area: All work with this compound, especially with the solid compound, should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Ventilation: Ensure proper ventilation to control airborne particles.
-
Equipment Assembly: Have all necessary equipment and personal protective equipment (PPE) readily available before starting any procedure.
-
Quantity Minimization: Only handle the minimum quantity of the compound required for the experiment to reduce risk.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure to this compound. The required level of PPE will depend on the specific task being performed.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Solid this compound | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile gloves)- Chemical-resistant boot covers | - Chemical-resistant apron- Head covering |
| Handling of this compound Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical-resistant apron over a lab coat | - Elbow-length gloves for larger volumes |
| Equipment Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols may be generated) |
Always inspect PPE for integrity before use and follow the manufacturer's guidelines for proper use and disposal.[1][2][3][4]
Experimental Protocols: Step-by-Step Guidance
Adherence to strict protocols is necessary to ensure safety during experimental procedures involving this compound.
3.1. Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood.
-
Use a disposable weigh boat to contain the solid material.
-
Handle the compound with care to avoid generating dust.
3.2. Solution Preparation:
-
Slowly add the solvent to the weighed this compound to prevent splashing.
-
Ensure the container is properly labeled with the chemical name, concentration, date, and responsible individual's name.
3.3. Conducting the Experiment:
-
Carry out all manipulations of this compound within the designated handling area.
-
Avoid direct contact with the skin and eyes.
-
Keep all containers with this compound sealed when not in use.
Post-Handling Procedures: Decontamination and Disposal
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
4.1. Decontamination:
-
Work Surfaces: Clean all work surfaces with an appropriate deactivating agent or a suitable solvent.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE: Dispose of all single-use PPE as hazardous waste.
4.2. Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[5]
-
Waste Containers: Use clearly labeled, leak-proof containers that are chemically compatible with the waste.[6][7]
-
Disposal Method: High-temperature incineration is the recommended disposal method for many potent pharmaceutical compounds.[8] Do not dispose of this compound down the drain.
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface or remove all labels from the container before its disposal.[9]
Table 2: Disposal Plan Summary
| Waste Type | Container Requirements | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and chemically resistant container. | Collect for high-temperature incineration by a licensed waste disposal service. |
| Liquid this compound Waste | Labeled, sealed, leak-proof, and chemically compatible container. | Collect for high-temperature incineration by a licensed waste disposal service. |
| Contaminated Labware (disposable) | Puncture-resistant, labeled hazardous waste container. | Dispose of as hazardous solid waste for incineration. |
| Contaminated PPE | Labeled hazardous waste bag. | Dispose of as hazardous solid waste for incineration. |
Emergency Procedures
In case of accidental exposure or a spill, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
-
Spill: Evacuate the area. If the spill is large or in a poorly ventilated area, contact the institution's environmental health and safety department. For small spills, trained personnel wearing appropriate PPE can clean it up using an absorbent material, which is then disposed of as hazardous waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling of potent compounds.
References
- 1. mannsupply.com [mannsupply.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. falseguridad.com [falseguridad.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
